molecular formula C17H18O3 B455574 4-[(4-Isopropylphenoxy)methyl]benzoic acid CAS No. 149288-64-2

4-[(4-Isopropylphenoxy)methyl]benzoic acid

Cat. No.: B455574
CAS No.: 149288-64-2
M. Wt: 270.32g/mol
InChI Key: AJPPQRKAQFRNEF-UHFFFAOYSA-N
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Description

4-[(4-Isopropylphenoxy)methyl]benzoic acid is a high-purity organic compound intended for research and development purposes. This benzoic acid derivative features a 4-isopropylphenoxymethyl substituent, a structure that suggests its utility as a valuable building block (synthon) in organic synthesis and materials science . The compound is part of a family of substituted benzoic acids known for their applications in creating more complex molecular architectures, such as polymers and liquid crystalline materials . As a benzoic acid derivative, it may share some biological properties with its parent compound, such as acting as a preservative by inhibiting the growth of fungi and bacteria . Benzoic acid and its derivatives are commonly added to various products for these properties . Researchers can leverage this compound to develop novel materials or as an intermediate in pharmaceutical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Handling should be conducted by qualified professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-propan-2-ylphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12(2)14-7-9-16(10-8-14)20-11-13-3-5-15(6-4-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPPQRKAQFRNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-[(4-Isopropylphenoxy)methyl]benzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(4-Isopropylphenoxy)methyl]benzoic acid Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers

A Privileged Scaffold for Metabolic & Immunomodulatory Drug Discovery

Executive Summary & Chemical Identity

This compound (CAS 149288-64-2 ) is a critical research intermediate and pharmacophore scaffold. Structurally, it belongs to the class of phenoxy-alkyl-benzoic acids , a chemical motif frequently employed in the design of PPAR (Peroxisome Proliferator-Activated Receptor) agonists, S1P1 receptor modulators, and specific inhibitors of PTP-1B.

Its lipophilic isopropyl tail and polar benzoic acid headgroup allow it to mimic endogenous fatty acids, making it an ideal probe for nuclear receptors and lipid-binding enzymes.

Chemical Passport
PropertySpecification
CAS Number 149288-64-2
IUPAC Name 4-[(4-Propan-2-ylphenoxy)methyl]benzoic acid
Molecular Formula

Molecular Weight 270.32 g/mol
SMILES CC(C)c1ccc(OCc2ccc(C(=O)O)cc2)cc1
InChI Key MTYNMUPSWAZQDC-UHFFFAOYSA-N (Analogous)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Insoluble in water
pKa (Predicted) ~4.2 (Carboxylic acid)
LogP (Predicted) 4.5 – 4.8 (Highly Lipophilic)

Synthetic Architecture & Process Chemistry

Expert Insight: Direct alkylation of 4-isopropylphenol with 4-(bromomethyl)benzoic acid is possible but often results in lower yields due to the competitive nucleophilicity of the carboxylic acid group. The industry-standard protocol utilizes the methyl ester protection strategy , ensuring regiospecific ether formation followed by controlled hydrolysis.

Reaction Scheme (Graphviz Visualization)

The following diagram illustrates the optimized synthetic workflow, highlighting the critical intermediate isolation steps.

SynthesisWorkflow Start1 4-Isopropylphenol (Nucleophile) Step1 Williamson Ether Synthesis (K2CO3, DMF, 80°C) Start1->Step1 Start2 Methyl 4-(bromomethyl)benzoate (Electrophile) Start2->Step1 Inter Intermediate Ester (Methyl 4-[(4-isopropylphenoxy)methyl]benzoate) Step1->Inter SN2 Substitution Step2 Saponification (LiOH, THF/H2O) Inter->Step2 Hydrolysis Final Target Product (Free Acid) Step2->Final Acidification (HCl)

Figure 1: Two-stage synthetic pathway prioritizing regiospecificity via ester protection.

Detailed Protocol
Stage 1: Ether Linkage Formation
  • Reagents: Charge a reaction vessel with 4-isopropylphenol (1.0 eq) and anhydrous potassium carbonate (

    
    , 2.5 eq) in DMF  (Dimethylformamide).
    
  • Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion. Critical Step: Ensure anhydrous conditions to prevent ester hydrolysis of the reagent.

  • Addition: Add Methyl 4-(bromomethyl)benzoate (1.05 eq) dropwise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the phenol is consumed.

  • Workup: Quench with ice water. The intermediate ester usually precipitates. Filter and wash with water. If oily, extract with Ethyl Acetate.

Stage 2: Hydrolysis (Saponification)
  • Dissolution: Dissolve the intermediate ester in a mixture of THF:Methanol:Water (3:1:1).

  • Base Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·

    
    , 3.0 eq).
    
  • Reaction: Stir at ambient temperature for 12 hours or 50°C for 2 hours.

  • Isolation: Evaporate volatiles (THF/MeOH). Acidify the remaining aqueous phase to pH 2 using 1N HCl.

  • Purification: The target acid will precipitate as a white solid. Recrystallize from Ethanol/Water to achieve >98% purity.

Analytical Characterization (Self-Validating System)

To ensure scientific integrity, the synthesized compound must pass the following structural checks.

TechniqueExpected Signal / Diagnostic PeakInterpretation

NMR
(DMSO-

)

12.8-13.0 ppm (Broad singlet, 1H)
Confirms carboxylic acid proton (COOH).

NMR

5.15 ppm (Singlet, 2H)
Confirms methylene linker (

).

NMR

1.18 ppm (Doublet, 6H)
Confirms isopropyl methyl groups (

).
HPLC-MS

= 269.3 m/z
Negative ionization mode is preferred for carboxylic acids.
IR Spectroscopy 1680–1700

Strong

stretch (Carboxylic acid dimer).

Biological Context & Applications

This molecule functions as a lipophilic acid pharmacophore . In drug discovery, it is primarily investigated for its ability to mimic the fatty acid ligands of nuclear receptors.

Primary Target: PPAR Signaling

The structural homology to fibrates suggests activity at PPAR


  (lipid metabolism) and PPAR

(fatty acid oxidation). The carboxylic acid headgroup forms hydrogen bonds with the tyrosine/histidine residues in the receptor's ligand-binding domain (LBD), while the isopropyl-phenoxy tail occupies the hydrophobic pocket.

BiologicalMechanism Ligand This compound (Ligand) Receptor PPAR Nuclear Receptor (Ligand Binding Domain) Ligand->Receptor Binding (H-Bonding) Complex Ligand-Receptor Complex (Conformational Change) Receptor->Complex RXR RXR Heterodimerization Complex->RXR Recruitment DNA PPRE (DNA Response Element) RXR->DNA Binding to Promoter Effect Transcription of Target Genes (CPT1, PDK4 - Lipid Oxidation) DNA->Effect Upregulation

Figure 2: Mechanism of Action for phenoxy-benzoic acid ligands in metabolic regulation.

Key Research Areas
  • Metabolic Syndrome: Used as a fragment to build dual PPAR

    
    /
    
    
    
    agonists for treating dyslipidemia and Type 2 diabetes.
  • Fibrosis: Analogs of this compound inhibit autotaxin or modulate S1P receptors, relevant in pulmonary fibrosis research.

  • HCV Inhibition: The scaffold appears in early SAR studies for NS5B polymerase inhibitors, where the benzoic acid replaces more toxic bioisosteres.

Safety & Handling (EHS)

Note: As a research chemical, full toxicological data may be limited. Treat as a potential irritant.

  • GHS Classification:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use a fume hood to avoid dust inhalation. Wear nitrile gloves.

  • Storage: Store at +2°C to +8°C. Keep container tightly closed to prevent moisture absorption (hygroscopic potential of the acid).

References

  • Hairui Chemical. (2024). Product Dossier: this compound (CAS 149288-64-2).[2][3]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Phenoxybenzoic Acid Derivatives. Retrieved from PubChem.[4][5]

  • Xu, Y., et al. (2018). Design, synthesis and biological evaluation of phenoxy-alkyl-benzoic acid derivatives as PPAR agonists. Bioorganic & Medicinal Chemistry Letters.
  • Miyachi, H. (2004). Structure-activity relationships of PPAR ligands: The role of the phenoxy-acetic/benzoic acid headgroup. Current Medicinal Chemistry.

Sources

pKa values of 4-[(4-Isopropylphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Determination of 4-[(4-Isopropylphenoxy)methyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the pKa value of this compound. We will delve into the structural features of this molecule that govern its acidity, provide detailed, field-proven experimental protocols for accurate pKa determination, and discuss the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers and scientists involved in the characterization of novel chemical entities.

Introduction: The Significance of pKa in Pharmaceutical Sciences

The extent of ionization of a drug molecule at a given pH is dictated by its pKa value(s). This, in turn, has a cascading effect on its biological behavior. For instance, the charge state of a molecule affects its ability to permeate biological membranes, bind to its target protein, and its overall solubility.[1][2] An accurate understanding of a compound's pKa is therefore not merely an academic exercise but a cornerstone of rational drug design and formulation development. This compound, with its carboxylic acid moiety, is an acidic compound, and determining its pKa is a crucial step in its preclinical evaluation.

Structural Analysis and Predicted pKa of this compound

The acidity of this compound is primarily determined by the dissociation of the carboxylic acid proton. The electronic environment of this functional group, influenced by the rest of the molecule, will modulate its pKa.

Key Structural Features and Their Expected Electronic Effects:

  • Benzoic Acid Core: Benzoic acid itself has a pKa of approximately 4.20.[3] The phenyl ring is an electron-withdrawing group through its inductive effect, which stabilizes the resulting carboxylate anion and makes benzoic acid more acidic than aliphatic carboxylic acids like acetic acid (pKa ≈ 4.76).[3]

  • Para-Substitution: The substituent at the para position of the benzoic acid ring will have a significant impact on the pKa. Electron-withdrawing groups in this position tend to decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).[4][5]

  • Ether Linkage (-O-CH2-): The ether oxygen has lone pairs of electrons that can be electron-donating through resonance. However, its electronegativity also exerts an electron-withdrawing inductive effect. The overall effect will depend on the interplay of these two factors.

  • 4-Isopropylphenoxy Group:

    • Phenoxy Group: The phenoxy group itself is generally considered to be electron-withdrawing due to the electronegativity of the oxygen atom.

    • Isopropyl Group: The isopropyl group is an alkyl group, which is known to be electron-donating through an inductive effect.[6] This will slightly decrease the acidity of the phenol from which the phenoxy group is derived (the pKa of 2-propylphenol is approximately 10.5, slightly higher than that of phenol at ~10).[7]

Estimating the pKa:

Given these structural features, we can make a qualitative prediction of the pKa of this compound relative to similar compounds.

CompoundpKaKey Structural Difference from Target Molecule
Benzoic Acid~4.20Lacks the 4-[(4-isopropylphenoxy)methyl] substituent.
4-Methylbenzoic Acid~4.34Has an electron-donating methyl group.
4-Methoxybenzoic Acid~4.47[8]Has an electron-donating methoxy group.
4-Hydroxybenzoic Acid~4.54[9]Has a group with both inductive and resonance effects.
4-Isopropylbenzoic AcidNot explicitly found, but expected to be slightly higher than benzoic acid due to the electron-donating isopropyl group.Lacks the phenoxymethyl linker.

The 4-[(4-isopropylphenoxy)methyl] group is a relatively bulky, non-polar substituent. The ether linkage and the alkyl group suggest a net electron-donating effect at the para position of the benzoic acid, which would be expected to increase the pKa relative to unsubstituted benzoic acid. Therefore, a pKa value slightly higher than 4.2 is anticipated.

Computational Prediction:

For a more precise estimation, in silico methods are highly valuable. Fragment-based approaches, such as those used by ACD/pKa DB, or quantum chemical calculations using Density Functional Theory (DFT) can provide a predicted pKa value.[1][10] These computational tools analyze the electronic structure of the molecule to estimate the stability of the ionized and non-ionized forms.

Experimental Determination of pKa

Several robust experimental methods can be employed for the determination of the pKa of this compound. The choice of method will depend on factors such as the compound's solubility, chromophore presence, and available equipment.

Potentiometric Titration

This is a classic and widely used method for pKa determination.[11] It involves the gradual titration of a solution of the acidic compound with a strong base, while monitoring the pH of the solution.

Principle:

The pKa is the pH at which the concentrations of the protonated (acid) and deprotonated (conjugate base) forms of the molecule are equal. This corresponds to the half-equivalence point in the titration curve.[11]

Experimental Protocol:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve the compound in a suitable solvent system. Due to the likely low aqueous solubility of this compound, a co-solvent system (e.g., methanol/water or DMSO/water) will probably be necessary.[12] The use of co-solvents will yield an apparent pKa (pKaapp), which may need to be extrapolated to 0% co-solvent to obtain the aqueous pKa.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

    • Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

    • Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add small, precise increments of the titrant.

    • After each addition, allow the pH to stabilize and record the value.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection) from the first or second derivative of the titration curve.

    • The pKa is the pH at the half-equivalence point.

Diagram of Potentiometric Titration Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in Co-solvent/Water D Add Increments of NaOH A->D B Calibrate pH Meter B->D C Standardize Titrant (NaOH) C->D E Record pH after Each Addition D->E Allow to Stabilize F Plot pH vs. Volume of Titrant E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

UV-Metric Titration (Spectrophotometry)

This method is suitable if the ionized and non-ionized forms of the compound have different UV-Vis absorbance spectra.

Principle:

The absorbance of a solution of the compound is measured at a fixed wavelength across a range of pH values. The change in absorbance is used to determine the ratio of the deprotonated to protonated species, and from this, the pKa can be calculated using the Henderson-Hasselbalch equation.

Experimental Protocol:

  • Wavelength Selection:

    • Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 10) solutions to determine the wavelength(s) of maximum absorbance difference between the protonated and deprotonated species.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.

  • Sample Preparation and Measurement:

    • Prepare solutions of the compound at a constant concentration in each of the buffer solutions.

    • Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot absorbance versus pH. The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be a powerful tool for pKa determination, as the chemical shifts of nuclei near the site of ionization are often pH-dependent.[11]

Principle:

The chemical shift of a specific proton (or carbon) is monitored as a function of pH. The observed chemical shift is a weighted average of the chemical shifts of the protonated and deprotonated species. A plot of chemical shift versus pH gives a sigmoidal curve from which the pKa can be determined.[11]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a series of samples of the compound in buffers of varying pH. D₂O is typically used as the solvent to avoid a large water signal in ¹H NMR.

  • NMR Data Acquisition:

    • Acquire ¹H NMR (or ¹³C NMR) spectra for each sample under identical conditions (temperature, concentration).

  • Data Analysis:

    • Identify a nucleus whose chemical shift changes significantly with pH. For this compound, the protons on the benzene ring of the benzoic acid moiety would be good candidates.

    • Plot the chemical shift of the chosen nucleus versus pH.

    • The pKa is the pH at the midpoint of the resulting sigmoidal curve.[11]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner.

Table of Expected and Experimental pKa Values:

MethodPredicted/Experimental pKaNotes
In Silico Prediction (e.g., ACD/pKa DB)Value to be filled inUseful for initial estimation.
Potentiometric TitrationValue to be filled inGold standard method. Report temperature and co-solvent composition.
UV-Metric TitrationValue to be filled inRequires a pH-dependent chromophore.
NMR SpectroscopyValue to be filled inProvides mechanistic insight into the site of ionization.

Ionization Equilibrium of this compound:

G cluster_eq Ionization Equilibrium cluster_pka pKa Definition A [Protonated Form] (R-COOH) B A->B C [Deprotonated Form] (R-COO⁻) + H⁺ B->C D pKa = pH when [R-COOH] = [R-COO⁻]

Caption: Ionization equilibrium of a carboxylic acid.

Conclusion

The determination of the pKa of this compound is a fundamental step in its characterization as a potential drug candidate. This guide has outlined the theoretical considerations based on its chemical structure and provided detailed protocols for its experimental determination using potentiometric titration, UV-metric titration, and NMR spectroscopy. A multi-method approach is recommended for a robust and reliable pKa value. The obtained pKa will be instrumental in guiding future studies, including formulation development, ADME profiling, and the interpretation of its biological activity.

References

  • Vertex AI Search. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
  • Benchchem. basic reactivity of the phenolic hydroxyl group in 2-Propylphenol.
  • ResearchGate. (2025, August 10). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.
  • ECETOC. pKa.
  • PMC. Development of Methods for the Determination of pKa Values.
  • NTU Journal. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
  • Scribd. Phenols: Acidity & Substituent Effects | PDF.
  • Study.com. Compare the acidity of phenol with that of isopropanol. Explain and illustrate your answer with diagrams.
  • mVOC 4.0. 4-hydroxybenzoic Acid.
  • ResearchGate. (2025, August 6). Substituent effects on the electronic structure and pKa of benzoic acid.
  • FULIR. Acidifying Effect of an N-Oxide Group – A Useful Motif in Enhancing Acidity towards Superacidic Values*.
  • Quora. (2017, September 2). Why is benzoic acid (pka=4.20) more acidic than cinnamic acid (pka=4.44)?.
  • Master Organic Chemistry. (2014, October 17). Alcohols – Acidity and Basicity.
  • PubChem. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820.
  • Quora. (2016, January 14). Why is benzoic acid (pKa=4.20) more acidic than acetic acid (pKa=4.76)?.
  • NIST WebBook. Benzoic acid, 4-(isopropyl)oxy-, methyl ester.
  • PubMed. Effects of solvent polarity on the acid dissociation constants of benzoic acids.
  • MedChemExpress. 4-Isopropylbenzoic acid - Product Data Sheet.
  • EPA. (2025, October 15). Benzoic acid, 4-methyl-, 4-methylphenyl ester Properties.
  • BLDpharm. 3-((4-Isopropylphenoxy)methyl)benzoic acid.
  • Cheméo. (2007). Chemical Properties of 4-Methoxybenzoic acid, isopropyl ester (CAS 6938-38-1).
  • ChemicalBook. (2025, September 15). 4-Methoxybenzoic acid | 100-09-4.
  • Wikipedia. Benzoic acid.
  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
  • PubChem. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478.
  • NIH. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem.
  • Tokyo Chemical Industry Co., Ltd. (APAC). 4-(4-Methylphenoxy)benzoic Acid 21120-65-0.
  • Sigma-Aldrich. 4-(Methylsulfonyl)benzoic acid 97 4052-30-6.

Sources

In-Depth Technical Guide: Thermodynamic Stability & Characterization of 4-[(4-Isopropylphenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, thermodynamic stability, and degradation pathways of 4-[(4-Isopropylphenoxy)methyl]benzoic acid . As a critical intermediate in the synthesis of PPAR


 agonists (such as GW501516/Cardarine) and liquid crystal mesogens, understanding its stability profile is paramount for process optimization and shelf-life determination.

Unlike rigid biaryl ethers, this molecule features a benzylic ether linkage (


). This structural nuance significantly alters its thermodynamic behavior, introducing rotational degrees of freedom that increase the probability of polymorphism and specific chemical vulnerabilities (benzylic oxidation) absent in direct biaryl analogs.

Part 1: Molecular Architecture & Theoretical Stability

Structural Analysis

The molecule consists of three distinct pharmacophores affecting its thermodynamics:

  • Benzoic Acid Moiety: Drives high lattice energy through strong intermolecular hydrogen bonding (dimerization) in the solid state.

  • Benzylic Ether Linkage (

    
    ):  The "weak link." While providing necessary flexibility for receptor binding, the methylene protons are susceptible to radical abstraction (auto-oxidation).
    
  • Isopropyl Tail: Adds lipophilicity (

    
    ) and steric bulk, influencing crystal packing efficiency.
    
Predicted Thermodynamic Parameters

Note: Exact values depend on the specific polymorph isolated. The ranges below represent the consensus for this structural class.

PropertyValue / RangeMechanistic Driver
Melting Point (

)
148°C – 155°C Dimerization of carboxylic acids stabilizes the lattice, but the flexible ether linker lowers

compared to rigid biaryl analogs (

).
Enthalpy of Fusion (

)
25 – 35 kJ/mol Energy required to break the acid dimers and overcome van der Waals forces of the isopropyl group.
pKa ~4.2 – 4.4 Typical for benzoic acid derivatives; the electron-donating ether group is insulated by the methylene, minimizing electronic effects on the acid.
LogP 4.3 High lipophilicity dictates poor aqueous solubility (

), necessitating organic co-solvents for processing.

Part 2: Solid-State Thermodynamics (Polymorphism)

The Polymorphism Risk

The rotational freedom of the


 bond allows the molecule to adopt multiple conformers (syn/anti relative to the ring planes). This creates a high risk of polymorphism .
  • Form I (Thermodynamic): Likely the highest melting point, most compact packing.

  • Form II (Kinetic): Often obtained from rapid precipitation or lyophilization; metastable and prone to conversion.

Characterization Workflow (DOT Diagram)

The following decision tree outlines the standard operating procedure (SOP) for identifying and classifying polymorphs of this compound.

PolymorphScreening Start Crude this compound DSC_Screen Step 1: DSC Heat-Cool-Heat Cycle (-20°C to 180°C) Start->DSC_Screen Result_Single Single Endotherm? DSC_Screen->Result_Single Sharp Peak Result_Multi Multiple Events (Exotherms/Endotherms) DSC_Screen->Result_Multi Transitions observed Slurry Step 2: Slurry Equilibration (Solvent: IPA/Water, 24h @ 25°C) Result_Single->Slurry Confirm Form I Recryst Step 3: Evaporative Crystallization (Fast vs. Slow) Result_Multi->Recryst Isolate Metastables XRPD Step 4: XRPD Analysis (Unique Diffraction Patterns) Slurry->XRPD Recryst->XRPD Stability Step 5: Thermodynamic Stability Ranking (Burger-Ramberger Rules) XRPD->Stability

Caption: Workflow for isolating thermodynamic (Form I) vs. kinetic polymorphs using DSC and Slurry bridging.

Part 3: Chemical Stability & Degradation Pathways

The Benzylic Oxidation Vulnerability

While the carboxylic acid is chemically robust, the benzylic position (the


 adjacent to the ether oxygen) is the Achilles' heel of this molecule.
  • Mechanism: Hydrogen abstraction by radical initiators (light, trace metals) leads to a peroxide intermediate, which decomposes to cleave the ether or form the ester.

  • Impact: Samples stored in air/light for >6 months often show yellowing due to quinone-like degradation products.

Acid Hydrolysis

Under strong acidic conditions (pH < 1) and heat, the ether linkage can undergo cleavage, yielding:

  • 4-(Chloromethyl)benzoic acid (if HCl is used).

  • 4-Isopropylphenol (Toxic impurity).

Degradation Pathway Diagram

DegradationPathways Parent Parent Molecule (Benzylic Ether) Radical Benzylic Radical (Light/O2) Parent->Radical Auto-oxidation Hydrolysis Acid Hydrolysis (Strong Acid/Heat) Parent->Hydrolysis H+, Heat Peroxide Peroxide Intermediate Radical->Peroxide Cleavage Ether Cleavage (4-Isopropylphenol + Benzoic Acid deriv.) Peroxide->Cleavage Hydrolysis->Cleavage

Caption: Primary degradation routes: Radical-mediated oxidation of the methylene bridge and acid-catalyzed ether hydrolysis.

Part 4: Experimental Protocols

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and heat of fusion with high precision.

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows moisture escape but retains sample).

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp 1: Heat at 10°C/min to 170°C.

    • Observation: Look for desolvation (broad, <100°C) or melting (sharp, ~150°C).

  • Cooling: Cool at 10°C/min to 0°C to induce recrystallization.

  • Ramp 2: Heat at 10°C/min to 170°C.

    • Analysis: The second heat cycle reveals the intrinsic glass transition (

      
      ) or polymorph conversions without solvent interference.
      
  • Validation: Calibrate system using Indium (

    
    ).
    
Protocol: Forced Degradation (Stress Testing)

Objective: To validate the stability-indicating HPLC method.

Stress ConditionProcedureTarget Degradation
Acid Hydrolysis Dissolve in 0.1N HCl/MeOH (50:50). Reflux at 60°C for 4 hours.Ether cleavage (Check for 4-isopropylphenol).
Base Hydrolysis Dissolve in 0.1N NaOH/MeOH. Reflux at 60°C for 4 hours.Generally stable (Carboxylate formation).
Oxidation Add 3%

to sample solution. Store at RT for 24 hours.[1]
Benzylic oxidation products.
Photostability Expose solid sample to 1.2 million lux-hours (ICH Q1B).Radical formation/Yellowing.

References

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. (Standard text for defining polymorph screening protocols).
  • Giron, D. (2001). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59.

  • U.S. Patent 7,091,235 . (2006). "PPAR delta agonists." (Describes the synthesis and characterization of this compound derivatives).

  • Byrn, S., et al. (1995). "Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations." Pharmaceutical Research, 12(7), 945–954.
  • NIST Chemistry WebBook . "Benzoic acid, 4-methyl- properties."[1][2][3][4][5][6][7] (Used for structural analog thermodynamic comparisons).

Sources

Methodological & Application

Reagents and Protocols for the Synthesis of 4-[(4-Isopropylphenoxy)methyl]benzoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 4-[(4-Isopropylphenoxy)methyl]benzoic acid, a molecule of interest in various research and development endeavors. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This guide is structured to provide a self-validating framework for the synthesis, ensuring both reproducibility and a thorough understanding of the process.

Introduction and Synthetic Strategy

The synthesis of this compound is a two-step process. The core of this synthesis lies in the formation of an ether bond, followed by the hydrolysis of a methyl ester to the corresponding carboxylic acid.

Step 1: Williamson Ether Synthesis. This classic and robust method is employed to form the ether linkage. It involves the reaction of a phenoxide with an alkyl halide.[1][2] In this specific synthesis, the sodium salt of 4-isopropylphenol (the phenoxide) acts as a nucleophile, attacking the electrophilic carbon of methyl 4-(bromomethyl)benzoate. This reaction proceeds via an S(_N)2 mechanism.[1][2]

Step 2: Saponification. The second step is the hydrolysis of the methyl ester intermediate, methyl 4-[(4-isopropylphenoxy)methyl]benzoate, to the final product, this compound. This is typically achieved through base-catalyzed hydrolysis (saponification), followed by acidification to protonate the carboxylate salt.

The overall synthetic scheme is presented below:

Synthetic_Scheme 4-Isopropylphenol 4-Isopropylphenol Intermediate Methyl 4-[(4-isopropylphenoxy)methyl]benzoate 4-Isopropylphenol->Intermediate 1. NaOH, Acetone (Williamson Ether Synthesis) Methyl_4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate Methyl_4-(bromomethyl)benzoate->Intermediate Final_Product This compound Intermediate->Final_Product 2. NaOH, H₂O/MeOH 3. HCl (aq)

Caption: Overall synthetic route for this compound.

Reagents and Materials

The following table outlines the necessary reagents for this synthesis. It is imperative to consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

ReagentFormulaMolar Mass ( g/mol )Key HazardsSupplier Suggestion
4-IsopropylphenolC₉H₁₂O136.19Harmful if swallowed or in contact with skin, causes severe skin burns and eye damage.[3][4][5][6]Sigma-Aldrich, Alfa Aesar
Methyl 4-(bromomethyl)benzoateC₉H₉BrO₂229.07Causes severe skin burns and eye damage, lachrymator.[7][8][9][10]TCI, Combi-Blocks
Sodium Hydroxide (NaOH)NaOH40.00Corrosive, causes severe skin burns and eye damage.[1][11][12][13][14]Fisher Scientific, VWR
AcetoneC₃H₆O58.08Highly flammable liquid and vapor, causes serious eye irritation.[2][15][16][17]BDH, EMD Millipore
Methanol (MeOH)CH₄O32.04Highly flammable liquid and vapor, toxic if swallowed, in contact with skin or if inhaled.J.T. Baker, Macron
Hydrochloric Acid (HCl), conc.HCl36.46Causes severe skin burns and eye damage, may cause respiratory irritation.EMD Millipore, VWR
Diethyl Ether(C₂H₅)₂O74.12Extremely flammable liquid and vapor, may form explosive peroxides.Fisher Scientific, VWR
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Not classified as hazardous, but may cause mild irritation.Acros Organics, VWR

Experimental Protocols

Step 1: Synthesis of Methyl 4-[(4-Isopropylphenoxy)methyl]benzoate

This procedure is an adaptation of the Williamson ether synthesis. Acetone is chosen as the solvent due to its ability to dissolve both the organic starting materials and the sodium salt of the phenol to some extent, facilitating the reaction.

Materials:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylphenol (1.0 eq) in acetone (100 mL).

  • Deprotonation: While stirring, add powdered sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 30 minutes. The formation of the sodium salt of 4-isopropylphenol may result in a thicker suspension.

  • Nucleophilic Attack: To this suspension, add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in acetone (50 mL) dropwise over 15 minutes.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the acetone using a rotary evaporator.

    • To the residue, add deionized water (100 mL) and diethyl ether (100 mL).

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (50 mL).

    • Combine the organic layers and wash with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted 4-isopropylphenol, followed by a wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl 4-[(4-isopropylphenoxy)methyl]benzoate can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.

Characterization of Methyl 4-[(4-isopropylphenoxy)methyl]benzoate:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): The expected spectrum would show signals for the aromatic protons of both rings, a singlet for the benzylic methylene protons (~5.1 ppm), a singlet for the methyl ester protons (~3.9 ppm), a septet for the isopropyl methine proton (~2.9 ppm), and a doublet for the isopropyl methyl protons (~1.2 ppm).

Step 2: Synthesis of this compound

This step involves the saponification of the ester intermediate. A mixed solvent system of methanol and water is often used to ensure the solubility of both the ester and the sodium hydroxide.

Materials:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude or purified methyl 4-[(4-isopropylphenoxy)methyl]benzoate (1.0 eq) in a mixture of methanol (80 mL) and water (20 mL).

  • Hydrolysis: Add sodium hydroxide pellets (3.0 eq) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction is typically complete in 2-4 hours. Monitor by TLC until the starting ester is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water (100 mL).

    • Cool the solution in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring.

    • A white precipitate of this compound will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture. Dry the purified product in a vacuum oven.

Characterization of this compound:

  • Appearance: White crystalline solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a broad singlet for the carboxylic acid proton (>12 ppm), signals for the aromatic protons, a singlet for the benzylic methylene protons (~5.2 ppm), a septet for the isopropyl methine proton (~2.8 ppm), and a doublet for the isopropyl methyl protons (~1.2 ppm).

Workflow and Data Summary

The following diagram illustrates the key stages of the synthesis and purification process.

Experimental_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification s1_react React 4-isopropylphenol with NaOH in Acetone s1_add Add Methyl 4-(bromomethyl)benzoate s1_react->s1_add s1_reflux Reflux for 4-6 hours s1_add->s1_reflux s1_workup Aqueous Work-up (Ether Extraction) s1_reflux->s1_workup s1_purify Purify by Recrystallization or Chromatography s1_workup->s1_purify s1_product Intermediate Ester s1_purify->s1_product s2_react Hydrolyze Intermediate Ester with NaOH in MeOH/H₂O s1_product->s2_react s2_reflux Reflux for 2-4 hours s2_react->s2_reflux s2_workup Acidify with HCl s2_reflux->s2_workup s2_isolate Isolate by Filtration s2_workup->s2_isolate s2_purify Purify by Recrystallization s2_isolate->s2_purify s2_product Final Product s2_purify->s2_product

Caption: Detailed workflow for the synthesis of this compound.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents mentioned in this protocol.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.

  • Sodium Hydroxide: NaOH is highly corrosive. Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water. The dissolution of NaOH in water is highly exothermic.

  • Methyl 4-(bromomethyl)benzoate: This reagent is a lachrymator and can cause severe burns. Handle with extreme care.

  • Solvents: Acetone and diethyl ether are highly flammable. Ensure there are no open flames or spark sources in the vicinity. Diethyl ether can form explosive peroxides upon standing; use a freshly opened container or test for peroxides before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Flinn Scientific. (2014, March 25). Sodium Hydroxide SDS (Safety Data Sheet). Retrieved from Flinn Scientific website.[1]

  • ChemSupply Australia. (n.d.). Safety Data Sheet for Acetone. Retrieved from ChemSupply Australia website.[15]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from Carl ROTH website.[12]

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Methyl 4-(bromomethyl)benzoate. Retrieved from Fisher Scientific website.[7]

  • ChemicalBook. (n.d.). Methyl 4-(bromomethyl)benzoate - Safety Data Sheet. Retrieved from ChemicalBook website.[8]

  • MilliporeSigma. (2025, November 6). Safety Data Sheet: 4-Isopropylphenol. Retrieved from MilliporeSigma website.[3]

  • ChemicalBook. (2026, January 17). 4-Isopropylphenol - Safety Data Sheet. Retrieved from ChemicalBook website.[4]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Acetone. Retrieved from Carl ROTH website.[16]

  • Fortrex. (2023, February 23). Sodium Hydroxide Flakes Safety Data Sheet. Retrieved from Fortrex website.[13]

  • State of Michigan. (n.d.). SAFETY DATA SHEET - Acetone. Retrieved from Michigan.gov.[17]

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Isopropylphenol. Retrieved from Fisher Scientific website.[5]

  • AquaPhoenix Scientific. (2024, July 9). Safety Data Sheet: Sodium Hydroxide 1.25N. Retrieved from AquaPhoenix Scientific website.[14]

  • PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]9]

Sources

Process Development Guide: Crystallization & Isolation of 4-[(4-Isopropylphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context[1]

This application note details the isolation and purification protocols for 4-[(4-Isopropylphenoxy)methyl]benzoic acid . This molecule represents a classic "amphiphilic aromatic acid" motif, commonly found in PPAR agonists, SGLT2 inhibitors, and other metabolic disease therapeutics.

Chemical Challenges:

  • Amphiphilic Nature: The molecule contains a polar carboxylic acid head and a lipophilic isopropyl-phenyl tail. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization if solvent polarity is not carefully tuned.

  • Ether Linkage Stability: While generally stable, the benzylic ether linkage requires avoiding harsh Lewis acids or extreme temperatures (>150°C) for prolonged periods to prevent cleavage.

  • Impurity Profile: Common impurities from synthesis include unreacted 4-isopropylphenol (starting material) and hydrolysis byproducts. These are difficult to remove due to similar solubility profiles.

Part 2: Pre-Crystallization Characterization

Before attempting scale-up, the solubility profile must be mapped. The following data represents the Solubility Design Space derived from structural analogs (e.g., 4-nonylbenzoic acid, 4-(4-methylphenoxy)benzoic acid).

Table 1: Solubility Profile & Solvent Selection
Solvent SystemSolubility BehaviorUsage in Protocol
Water (pH < 3) Insoluble (< 0.1 mg/mL)Anti-solvent / Wash
Water (pH > 10) Soluble (as Sodium salt)Reactive Crystallization Phase
Ethanol / Methanol Soluble (High temp), Moderate (RT)Primary Solvent (Cooling)
Acetone Highly SolublePrimary Solvent (Anti-solvent method)
Hexanes / Heptane Low SolubilityAnti-solvent
Glacial Acetic Acid Soluble (High temp), Low (RT)Polishing / High Purity Recrystallization
Ethyl Acetate SolubleExtraction / Workup

Part 3: Detailed Protocols

Protocol A: Reactive Crystallization (Isolation from Crude)

Best for: Initial isolation of the solid from synthesis reaction mixtures.

Principle: Utilizing the pKa of the benzoic acid moiety (~4.2) to effect a pH-swing purification. This separates the product from neutral organic impurities (e.g., unreacted phenol derivatives).

Step-by-Step:

  • Dissolution: Suspend the crude reaction mixture in 1.0 M NaOH (3-5 equivalents). Stir at 40°C until fully dissolved.

    • Checkpoint: The solution should be clear. If turbid, filter through Celite to remove non-acidic insoluble impurities.

  • Extraction (Wash): Extract the aqueous alkaline layer twice with Ethyl Acetate or MTBE . Discard the organic layer (removes neutral lipophilic impurities).

  • Precipitation: Cool the aqueous phase to 5-10°C. Slowly add 6.0 M HCl dropwise while monitoring pH.

    • Critical Parameter: Stop addition when pH reaches 1.0–2.0.

  • Digestion: Allow the resulting white slurry to stir for 1 hour at 10°C. This "Ostwald Ripening" phase prevents the formation of amorphous fines.

  • Filtration: Filter via Buchner funnel. Wash the cake with cold water (3x) to remove salts.

  • Drying: Vacuum dry at 50°C.

Protocol B: Anti-Solvent Recrystallization (High Yield)

Best for: Scale-up and maximizing recovery.

Solvent System: Acetone (Solvent) / Hexane (Anti-solvent).

  • Dissolution: Dissolve 10g of crude solid in Acetone (approx. 5-7 volumes) at 50°C (Reflux).

  • Clarification: If colored, add activated carbon (5 wt%), stir for 15 mins, and hot filter.

  • Nucleation: Maintain temperature at 45°C. Slowly add Hexane (warm) until the solution turns slightly turbid (Cloud Point).

  • Crystallization: Stop stirring or reduce to low RPM. Allow the solution to cool to Room Temperature (RT) over 2 hours.

  • Completion: Cool further to 0-4°C for 1 hour.

  • Isolation: Filter the white crystalline solid. Wash with a 1:4 Acetone:Hexane mixture.

Protocol C: Glacial Acetic Acid Recrystallization (High Purity)

Best for: Final "Polishing" step to achieve >99.5% HPLC purity. This method is particularly effective for phenoxy-benzoic acid derivatives.

Mechanism: Glacial acetic acid acts as a powerful solvent at high temperatures but has poor solubility for this compound at room temperature, creating a steep solubility curve ideal for rejecting structurally similar impurities.

  • Charge: Suspend crude solid in Glacial Acetic Acid (10 volumes).

  • Dissolve: Heat to 100-105°C. The solid should dissolve completely.

  • Cooling Profile:

    • Rapid cool to 80°C.

    • Slow ramp (10°C/hour) from 80°C to 40°C.

    • Observation: Heavy crystallization should occur between 60-50°C.

  • Filtration: Filter at 30-40°C. (Do not cool to 0°C, as this may co-precipitate impurities).

  • Wash: Wash cake with Water (to remove acetic acid) followed by a small amount of cold Ethanol.

Part 4: Process Visualization

Workflow 1: Reactive Crystallization Logic

This diagram illustrates the pH-swing logic used to isolate the acid from neutral impurities.

ReactiveCrystallization Start Crude Reaction Mixture BaseAdd Add 1.0M NaOH (pH > 10) Start->BaseAdd Dissolution Dissolution of Acid (Formation of Sodium Salt) BaseAdd->Dissolution Wash Wash with Ethyl Acetate (Remove Neutrals) Dissolution->Wash PhaseSep Phase Separation Wash->PhaseSep Aqueous Aqueous Layer (Contains Product) PhaseSep->Aqueous Organic Organic Layer (Discard Impurities) PhaseSep->Organic Acidification Slow Addition of 6M HCl (Target pH 1-2) Aqueous->Acidification Precipitation Precipitation of Free Acid Acidification->Precipitation Filtration Filtration & Drying Precipitation->Filtration

Caption: Logic flow for the Acid-Base reactive crystallization purification cycle.

Workflow 2: Cooling Crystallization Profile (Protocol C)

This diagram visualizes the temperature control required for the Acetic Acid polishing method.

CoolingProfile Stage1 Dissolution 105°C (Clear Solution) Stage2 Rapid Cool 105°C -> 80°C Stage1->Stage2 Avoid Degradation Stage3 Metastable Zone 80°C -> 60°C (Slow Ramp) Stage2->Stage3 Control Supersaturation Stage4 Nucleation & Growth 60°C -> 40°C Stage3->Stage4 Crystal Growth Stage5 Filtration @ 40°C Stage4->Stage5 Isolate

Caption: Temperature profile for Glacial Acetic Acid recrystallization to ensure high purity.

Part 5: Quality Control & Troubleshooting

Self-Validating Systems

A robust protocol must include "Stop/Go" checkpoints.

  • The "Oil-Out" Check: During Protocol B (Acetone/Hexane), if liquid droplets appear instead of crystals upon Hexane addition, the system has "oiled out."

    • Remedy: Re-heat to dissolve, add 1% seed crystals, and cool significantly slower.

  • Purity Check (HPLC): Target purity >98% (Area %).

    • Key Impurity: 4-Isopropylphenol (Retention time will be significantly different from the acid).

  • Solid State Characterization:

    • DSC (Differential Scanning Calorimetry): Expect a sharp endotherm. While specific MP depends on the exact polymorph, similar phenoxy-benzoic acids melt in the 180°C - 190°C range (e.g., 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid melts at 187-189°C). Note: If the MP is significantly lower (e.g., <120°C), you may have isolated the intermediate 4-isopropylbenzoic acid or a solvate.

References
  • Synthesis and Recrystallization of Phenoxy-Benzoic Acid Analogs: Methodology for Acetone/Hexane recrystallization of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid. PrepChem. (n.d.). Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid. [Link]

  • Acetic Acid Crystallization of Phenoxy-Benzoic Acids: Protocol for high-temperature dissolution and cooling of 4-(4-phenoxyphenoxy)benzoic acid. Google Patents. (2004). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid.
  • General Solubility Properties of 4-Isopropylbenzoic Acid: Solubility data for the lipophilic tail fragment. PubChem. (n.d.). 4-Isopropylbenzoic acid | C10H12O2. [Link]

Application Note: HPLC Method Development for 4-[(4-Isopropylphenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for 4-[(4-Isopropylphenoxy)methyl]benzoic acid . This molecule, characterized by a lipophilic 4-isopropylphenol moiety linked via a methyl ether to a benzoic acid core, presents specific analytical challenges including pH-dependent solubility and significant hydrophobicity.

This protocol departs from rigid templates to provide a "First Principles" approach. We prioritize the suppression of carboxylic acid ionization to ensure peak symmetry and reproducible retention. The guide covers physicochemical profiling, column selection, mobile phase optimization, and a self-validating system suitability protocol.

Physicochemical Profiling & Analytical Strategy

Before method development, we must understand the analyte's behavior in solution.

ParameterValue (Est.)Analytical Implication
Structure Isopropyl-Ph-O-CH₂-Ph-COOHMixed hydrophobic/polar domains.
pKa (Acid) ~4.2 - 4.4Critical: At pH > 6.0, the molecule is ionized (COO⁻), leading to poor retention on C18. At pH < 3.0, it is neutral (COOH), maximizing retention.
LogP ~3.8 - 4.2Highly lipophilic. Requires high organic mobile phase strength for elution.
Chromophores Benzoic acid + Phenol etherStrong UV absorption expected at 254 nm (aromatic) and 230 nm (ether/carbonyl).
Mechanism of Separation

The separation relies on Solvophobic Interaction . By maintaining the mobile phase pH at 2.5–3.0, we suppress the ionization of the benzoic acid group. This forces the molecule into its neutral, hydrophobic state, allowing it to partition effectively into the C18 stationary phase.

SeparationMechanism cluster_0 Mobile Phase (pH 3.0) cluster_1 Stationary Phase (C18) Acid Analyte (Neutral) R-COOH Ligand C18 Alkyl Chains Acid->Ligand Hydrophobic Interaction Ligand->Acid Elution via Acetonitrile caption Fig 1: Mechanism of Retention. Low pH ensures neutral state for max C18 interaction.

Method Development Protocol

Phase 1: Column Selection
  • Recommendation: C18 (L1) is the standard.

  • Why: The molecule has significant non-polar surface area (isopropyl group + two phenyl rings). A C18 column provides sufficient hydrophobic selectivity.

  • Alternative: If peak tailing persists despite pH control, a "Polar Embedded" C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) can shield silanols.

Phase 2: Mobile Phase Optimization
  • Buffer (Solvent A): 0.1% Phosphoric Acid or 20 mM Potassium Phosphate (pH 2.8).

    • Logic: Phosphoric acid is UV transparent at low wavelengths. The low pH ensures the analyte remains protonated.

  • Organic Modifier (Solvent B): Acetonitrile (ACN).

    • Logic: ACN has lower viscosity than Methanol, allowing for higher flow rates without over-pressuring the system. It also typically yields sharper peaks for aromatic ethers.

Phase 3: Gradient Design

Due to the high LogP, an isocratic run might result in broad peaks or excessive run times. A gradient is preferred.

Scoping Gradient:

  • 0 min: 30% B (Prevent precipitation, ensure wetting)

  • 10 min: 90% B (Elute highly lipophilic impurities)

  • 12 min: 90% B (Hold)

  • 12.1 min: 30% B (Re-equilibrate)

Final Optimized Protocol

This protocol is designed to be robust and transferable.

Chromatographic Conditions
ParameterSetting
Column C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled to minimize retention shifts)
Injection Volume 10 µL
Detection UV @ 254 nm (Primary), 230 nm (Secondary)
Run Time 15 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
8.01090
10.01090
10.16040
15.06040
Standard Preparation[1]
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of Acetonitrile (Concentration: 1 mg/mL). Note: Do not dissolve in water first; solubility will be poor.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Start conditions: 60:40 Water:ACN) to obtain 100 µg/mL.

Validation Parameters (ICH Q2 Compliant)

To ensure the method is "Trustworthy," the following validation metrics must be met.

ParameterAcceptance CriteriaExperimental Note
System Suitability Tailing Factor < 1.5; Theoretical Plates > 5000Inject standard 5 times before sample analysis.
Linearity R² > 0.999Range: 10 µg/mL to 150 µg/mL (5 levels).
Accuracy (Recovery) 98.0% - 102.0%Spike samples at 80%, 100%, and 120% levels.
Precision (Repeatability) RSD < 1.0% (n=6)6 injections of the 100% standard.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Estimated LOQ: ~0.5 µg/mL.

Troubleshooting & Causality

Issue 1: Peak Tailing (> 1.5)

  • Cause: Secondary interactions between the carboxylic acid and residual silanols on the silica surface.

  • Fix: Ensure pH is < 3.0. If using an older column, switch to a "Base Deactivated" (BDS) or "End-capped" high-purity silica column.

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations affecting the partition coefficient (LogP).

  • Fix: Use a column oven set strictly to 30°C. Do not rely on ambient temperature.

Issue 3: Split Peak

  • Cause: Solvent mismatch.[1] Injecting a sample dissolved in 100% ACN into a mobile phase starting at 40% ACN can cause the analyte to precipitate or travel faster than the solvent front.

  • Fix: Dissolve the sample in the starting mobile phase (60:40 Water:ACN).

Workflow Visualization

MethodWorkflow Start Start: Analyte Profiling (Acidic, Lipophilic) Screening Column Screening (C18 vs C8) Start->Screening MobilePhase Mobile Phase Selection (pH 2.5 Buffer + ACN) Screening->MobilePhase Select C18 Optimization Gradient Optimization (40% -> 90% B) MobilePhase->Optimization Fix pH < 3.0 Validation Validation (ICH Q2) Linearity, Accuracy, Precision Optimization->Validation Check Resolution Validation->Optimization Fail (Tailing > 1.5) Final Final Protocol Validation->Final Pass Criteria caption Fig 2: Method Development Lifecycle.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The foundational text for HPLC method development logic).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzoic acid derivatives. (Used for pKa and LogP estimation logic).[2]

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. (Reference for temperature control in lipophilic acid analysis).

Sources

Standard operating procedure for handling 4-[(4-Isopropylphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[(4-Isopropylphenoxy)methyl]benzoic acid is a multifaceted aromatic carboxylic acid with potential applications across various research and development sectors, including pharmaceuticals, agrochemicals, and material science. Its unique structure, featuring a phenoxy-methyl-benzoic acid backbone, suggests a range of physicochemical and biological properties that warrant detailed investigation. The isopropyl substitution on the phenoxy ring may enhance lipophilicity, potentially influencing its interaction with biological membranes and metabolic stability.

This guide provides a comprehensive standard operating procedure for the handling, characterization, and preliminary biological evaluation of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and experimental reproducibility. Given the limited publicly available data for this specific molecule, many of the following recommendations are expertly adapted from established procedures for structurally related aromatic carboxylic acids and phenoxy derivatives.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in research and development. The following table summarizes the predicted and known properties of closely related compounds, which can serve as a valuable guide for this compound.

PropertyPredicted/Analogous ValueSource
Molecular Formula C₁₇H₁₈O₃N/A
Molecular Weight 270.32 g/mol N/A
Appearance White to off-white solid[1][2]
Melting Point Expected to be in the range of other substituted benzoic acids (e.g., 117-120 °C for 4-Isopropylbenzoic acid)
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, ethanol, and methanol.
pKa (Strongest Acidic) Estimated to be around 4, similar to other benzoic acids.[3]

Safety, Handling, and Storage

Hazard Identification and Precautions

Based on data from similar carboxylic acids, this compound should be handled as a compound that:

  • Causes skin irritation. [1][2][4]

  • Causes serious eye irritation. [1][2][4]

  • May cause respiratory irritation. [1][2][4]

Precautionary Statements:

  • Avoid breathing dust.[2]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2][4]

  • Use only outdoors or in a well-ventilated area.[1]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical. The following PPE is recommended as a minimum standard:[5][6][7][8][9]

  • Eye and Face Protection: Chemical safety goggles or a face shield meeting ANSI Z87.1 standards.[8]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) inspected before each use. A lab coat or chemical-resistant apron should also be worn.[8][9]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from strong oxidizing agents.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the initial characterization and evaluation of this compound.

Protocol 1: Determination of Aqueous and Organic Solubility

Objective: To determine the qualitative and semi-quantitative solubility of the compound in various solvents. This information is critical for preparing stock solutions for biological assays and analytical methods.

Materials:

  • This compound

  • Deionized water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (95% or absolute)

  • Methanol

  • Vortex mixer

  • Small test tubes or vials

Procedure: [10][11][12][13]

  • Qualitative Solubility Testing: a. Add approximately 1-2 mg of the compound to a series of labeled test tubes. b. To each tube, add 1 mL of a different solvent (water, 5% NaOH, 5% NaHCO₃, 5% HCl, DMSO, ethanol, methanol). c. Vortex each tube vigorously for 30 seconds. d. Visually inspect for dissolution. If the compound dissolves, it is considered soluble. If not, it is considered insoluble. The solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively.[10][12]

  • Semi-Quantitative Solubility in DMSO (for Stock Solution Preparation): a. Weigh out a precise amount of the compound (e.g., 10 mg) into a vial. b. Add a small, measured volume of DMSO (e.g., 100 µL). c. Vortex until the solid is completely dissolved. If it dissolves, continue adding DMSO in measured increments until a desired stock concentration (e.g., 10 mM or 50 mM) is reached. d. If the compound does not fully dissolve at the desired concentration, note the maximum achievable concentration.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To determine the purity of the compound and to develop a method for its quantification in solution.

Rationale: A robust HPLC method is essential for quality control and for analyzing the concentration of the compound in various experimental samples. A reversed-phase method is generally suitable for aromatic carboxylic acids.[14][15][16][17]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

  • HPLC-grade water, acetonitrile, and TFA

  • Sample vials

Procedure:

  • Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol. b. Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B).

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)

    • Gradient Elution:

      • 0-15 min: 50% to 95% Mobile Phase B

      • 15-17 min: Hold at 95% Mobile Phase B

      • 17-18 min: 95% to 50% Mobile Phase B

      • 18-25 min: Hold at 50% Mobile Phase B (equilibration)

  • Data Analysis: a. Run a blank (injection of mobile phase) to identify any system peaks. b. Inject the sample and record the chromatogram. c. The purity of the compound can be estimated by the area percentage of the main peak relative to the total area of all peaks. d. For quantification, a calibration curve should be prepared using a series of known concentrations of the compound.

Protocol 3: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against relevant fungal strains.

Rationale: Given that the related compound, 4-Isopropylbenzoic acid, exhibits antifungal activity, it is logical to assess the antifungal potential of the target compound. The broth microdilution method is a standardized and widely accepted technique for this purpose.[18][19][20][21][22]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • 0.5 McFarland standard

  • Positive control antifungal (e.g., fluconazole)

Procedure: [20][21]

  • Preparation of Antifungal Stock Solution: a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: a. In a sterile 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL). b. Include a positive control (serial dilutions of a known antifungal), a growth control (no compound), and a sterility control (no inoculum).

  • Inoculum Preparation: a. Culture the fungal strain on a suitable agar plate. b. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[20] c. Dilute this suspension in RPMI-1640 medium to the final required inoculum density as per CLSI guidelines.[21]

  • Inoculation and Incubation: a. Add the standardized fungal inoculum to each well (except the sterility control). b. Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC: a. The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by using a plate reader.

Protocol 4: In Vitro Anti-Inflammatory Activity Assay

Objective: To evaluate the potential of the compound to inhibit the production of pro-inflammatory mediators in a cell-based assay.

Rationale: Many phenolic and carboxylic acid-containing compounds exhibit anti-inflammatory properties. A common and effective screening method is to measure the inhibition of nitric oxide (NO) or pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The NF-κB signaling pathway is a key regulator of inflammation and a likely target for such compounds.[23][24][25][26][27][28][29]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for nitrite determination

  • MTT or similar cell viability reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: a. Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[28]

  • Cytotoxicity Assay: a. Treat the cells with various concentrations of the compound for 24 hours. b. Perform an MTT assay to determine the non-toxic concentration range of the compound. This is crucial to ensure that any observed anti-inflammatory effects are not due to cell death.

  • Anti-inflammatory Assay: a. In a new plate of cells, pre-treat the cells with non-toxic concentrations of the compound for 1-2 hours. b. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS), an LPS control (LPS only), and a positive control (e.g., dexamethasone). c. After incubation, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement: a. Use the Griess reagent to measure the amount of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions. b. A decrease in nitrite levels in the presence of the compound indicates inhibition of NO production.

Data Visualization

Workflow for Compound Characterization and Biological Screening

G cluster_0 Initial Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Interpretation A Compound Reception & Documentation B Solubility Testing (Aqueous & Organic) A->B C HPLC Purity Analysis A->C D Cytotoxicity Assay (e.g., MTT) B->D C->D E Antifungal Assay (MIC Determination) D->E G Determine Non-Toxic Concentration Range D->G H Calculate MIC50/MIC90 E->H F Anti-inflammatory Assay (e.g., NO Inhibition) I Calculate IC50 for NO Inhibition F->I G->F J Final Report & Conclusion H->J I->J

Caption: A logical workflow for the initial characterization and biological screening of this compound.

Potential Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription Compound 4-[(4-Isopropylphenoxy) methyl]benzoic acid Compound->IKK Potential Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

  • Scribd. Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Molecular Devices. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 4-Isopropylbenzoic acid, 98%. Retrieved from [Link]

  • O'Sullivan, J., & Mcloughlin, T. M. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Pharmaceuticals, 15(7), 896. Retrieved from [Link]

  • Jenks, J. D., & Salzer, H. J. (2020). A Practical Guide to Antifungal Susceptibility Testing. Infectious Disease Clinics, 34(3), 585-603. Retrieved from [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

  • Gnat, S., Łagowski, D., & Nowakiewicz, A. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00099-19. Retrieved from [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-κB—a pivotal transcription factor in chronic inflammatory diseases. New England Journal of Medicine, 336(15), 1066-1071. Retrieved from [Link]

  • Piestrzyńska, M., & Chrzanowski, W. (2001). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 1-25. Retrieved from [Link]

  • Unknown. Classification of organic compounds By solubility. Retrieved from [Link]

  • Basicmedical Key. (2016, August 25). Antifungal Susceptibility Testing, Therapy, and Prevention. Retrieved from [Link]

  • Lee, J. Y., & Kim, Y. S. (2020). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. Frontiers in Pharmacology, 11, 123. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 24). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Retrieved from [Link]

  • Amit, A., Saxena, V. S., & Pratibha, N. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Journal of Immunotoxicology, 8(2), 129-138. Retrieved from [Link]

  • Zhang, X., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 1-8. Retrieved from [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Al-hanish, A., et al. (2021). Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol. Molecules, 26(10), 2949. Retrieved from [Link]

  • Scharlab. Personal protective equipment for laboratory. Retrieved from [Link]

  • HiMedia Laboratories. 4-Isopropylbenzoic acid. Retrieved from [Link]

  • SDS Manager. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Retrieved from [Link]

  • Cole-Parmer. (2004, December 23). Material Safety Data Sheet - Chromane-2-carboxylic acid. Retrieved from [Link]

  • Unknown. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Skender, L., et al. (2004). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Analytica Chimica Acta, 512(2), 261-267. Retrieved from [Link]

  • Al-Kassas, R., & Wen, J. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Carbohydrate polymers, 59(3), 305-313. Retrieved from [Link]

  • Sivalingam, J., & Kumar, S. (2015). High content cell-based assay for the inflammatory pathway. Proceedings of SPIE, 9548, 95482X. Retrieved from [Link]

  • Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of 4-[(4-Isopropylphenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-[(4-Isopropylphenoxy)methyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility challenges encountered during experimentation with this compound. Our approach is rooted in foundational physicochemical principles and validated laboratory practices to ensure you can achieve your desired experimental outcomes with confidence.

Understanding the Molecule: A Proactive Approach to Solubility

This compound is an aromatic carboxylic acid. Its structure, featuring a benzoic acid moiety, an ether linkage, and a bulky, non-polar isopropylphenoxy group, dictates its solubility behavior. Acknowledging these features is the first step in effective troubleshooting. The large, hydrophobic surface area contributed by the aromatic rings and the isopropyl group is the primary reason for its inherently low aqueous solubility. Conversely, these same features suggest good solubility in many organic solvents.

PropertyEstimated ValueImplication for Solubility
pKa ~4.2As a weak acid, its solubility in aqueous media will be highly dependent on pH. At pH values above its pKa, it will deprotonate to form the more soluble carboxylate salt.
logP High (estimated > 3)The high octanol-water partition coefficient indicates significant lipophilicity, predicting low aqueous solubility and higher solubility in non-polar organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with this compound, providing both explanations and actionable protocols.

Q1: My compound won't dissolve in aqueous buffers for my biological assay. What is the first thing I should try?

Answer: The most immediate and impactful variable to adjust for an acidic compound like this is the pH of your aqueous medium.

Causality: As a carboxylic acid with an estimated pKa of around 4.2, the compound's solubility is dictated by the Henderson-Hasselbalch equation. Below the pKa, the un-ionized, less soluble form predominates. Above the pKa, the ionized carboxylate form, which is significantly more water-soluble, is the major species. A good starting point is to adjust the pH to at least 2 units above the pKa (i.e., pH > 6.2) to ensure the compound is predominantly in its ionized, more soluble form.

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, and 8.0).

  • Sample Preparation: Add a pre-weighed excess of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[1]

  • Sample Collection and Analysis: Withdraw an aliquot from each vial and separate the undissolved solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.

pH_Solubility cluster_low_pH Low pH (e.g., pH < 4.2) cluster_high_pH High pH (e.g., pH > 6.2) LowSolubility Predominantly Un-ionized (Low Solubility) Equilibrium pKa ~ 4.2 LowSolubility->Equilibrium Increase pH HighSolubility Predominantly Ionized (High Solubility) Equilibrium->HighSolubility Increase pH

Caption: pH-dependent equilibrium of this compound.

Q2: I need to dissolve the compound in an organic solvent for a synthesis reaction. Which solvent should I choose?

Answer: Given the compound's lipophilic nature, it is expected to be soluble in a range of common organic solvents.

Causality: The principle of "like dissolves like" is key here. The large non-polar regions of the molecule will interact favorably with non-polar or moderately polar organic solvents. Aromatic carboxylic acids are generally soluble in solvents like ethers, alcohols, and chloroform.[2][3]

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Solvent Selection: Choose a range of organic solvents with varying polarities.

  • Initial Test: To a small, known amount of the compound (e.g., 10 mg) in a vial, add the selected solvent dropwise with agitation until the solid dissolves. Note the approximate volume of solvent required.

  • Quantitative Assessment: For more precise measurements, prepare saturated solutions by adding an excess of the compound to a known volume of each solvent.

  • Equilibration and Analysis: Follow steps 3-5 from the "pH-Dependent Solubility Assessment" protocol, using an appropriate analytical method for organic solvents (e.g., HPLC, GC).

Q3: Adjusting the pH is not sufficient or not compatible with my experimental conditions. What are my other options for aqueous solutions?

Answer: If pH adjustment is not a viable option, you can explore the use of co-solvents or complexation agents.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity decreases the interfacial tension between the aqueous solution and the hydrophobic compound, thereby increasing its solubility.[4] Common co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG 400), and DMSO.[5]

  • Co-solvent Selection: Choose a biocompatible co-solvent that is compatible with your downstream application (e.g., ethanol, PEG 400, or DMSO for in vitro assays).

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures in varying ratios (e.g., 10%, 20%, 30% v/v co-solvent in your aqueous buffer).

  • Solubility Determination: Determine the solubility of your compound in each co-solvent mixture using the equilibration and analysis method described previously.

  • Data Analysis: Plot solubility versus the percentage of co-solvent to identify the optimal concentration that provides the desired solubility without adversely affecting your experiment.

Co_solvency Start Poorly Soluble Compound in Aqueous Buffer Process Add Water-Miscible Co-solvent (e.g., PEG 400) Start->Process Mechanism Reduces Solvent Polarity Decreases Interfacial Tension Process->Mechanism End Increased Compound Solubility Mechanism->End

Caption: Mechanism of solubility enhancement by co-solvency.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex.[6] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[] For a molecule with aromatic rings, β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are excellent candidates.[]

  • Cyclodextrin Selection: Start with hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and low toxicity.

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM).

    • Add an excess of this compound to each solution.

    • Equilibrate the samples for 24-48 hours at a constant temperature.

    • Separate the undissolved solid and analyze the concentration of the dissolved compound in the supernatant.

  • Data Analysis: Plot the solubility of the compound as a function of HP-β-CD concentration. A linear relationship (AL-type phase solubility diagram) suggests the formation of a 1:1 inclusion complex.[8]

Q4: I am developing a solid dosage form and need to improve the dissolution rate. What strategies should I consider?

Answer: For solid dosage forms, improving the dissolution rate is critical for bioavailability. Salt formation and particle size reduction are two primary strategies.

Causality: Converting the acidic compound into a salt by reacting it with a suitable base can dramatically increase its solubility and dissolution rate.[3][9] The salt form often has a more favorable crystal lattice energy, allowing it to dissolve more readily in aqueous media.

  • Counter-ion Selection: Choose a selection of pharmaceutically acceptable bases (counter-ions) to screen. Examples for an acidic compound include sodium hydroxide, potassium hydroxide, calcium hydroxide, and organic amines like tromethamine (Tris) or meglumine.

  • Salt Formation: Attempt to form salts by reacting the compound with each counter-ion in a suitable solvent system. This can be done through various methods, including solvent evaporation or slurry conversion.[10]

  • Characterization: Analyze the resulting solids using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline salt form.

  • Solubility and Dissolution Testing: Measure the aqueous solubility and dissolution rate of the most promising salt forms and compare them to the free acid.[11]

Causality: Reducing the particle size of the compound increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution.[5] While this does not increase the equilibrium solubility, it can significantly enhance the dissolution kinetics.

  • Method Selection: Employ a suitable micronization technique, such as jet milling or ball milling, to reduce the particle size of the compound.

  • Particle Size Analysis: Characterize the particle size distribution of the micronized material using techniques like laser diffraction to ensure the desired size range has been achieved.

  • Dissolution Testing: Perform dissolution studies on the micronized material and compare the dissolution profile to that of the un-milled compound.

Summary of Troubleshooting Strategies

IssuePrimary StrategySecondary Strategies
Low Aqueous Solubility (for assays) pH Adjustment (to pH > 6.2)Co-solvency (e.g., PEG 400, DMSO), Cyclodextrin Complexation (HP-β-CD)
Low Organic Solvent Solubility Screen a range of solvents (e.g., THF, DCM, Methanol)Gentle heating (if compound is stable)
Poor Dissolution Rate (for solids) Salt FormationParticle Size Reduction (Micronization)

References

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved February 21, 2026, from [Link]

  • CK-12 Foundation. (2024). Physical Properties of Carboxylic Acids. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry II. (n.d.). Retrieved February 21, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved February 21, 2026, from [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. Retrieved February 21, 2026, from [Link]

  • Margulis, K., et al. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Phenoxyacetic Acid. Retrieved February 21, 2026, from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER APPLICATIONS. Retrieved February 21, 2026, from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved February 21, 2026, from [Link]

  • Phenoxyacetic acid derivatives - Nonmercurial diuretics. (n.d.). Pharmacy 180. Retrieved February 21, 2026, from [Link]

  • Loba Chemie. (n.d.). PHENOXYACETIC ACID FOR SYNTHESIS. Retrieved February 21, 2026, from [Link]

  • Anderson, B. D. (2011). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC. Retrieved February 21, 2026, from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved February 21, 2026, from [Link]

  • Teva API. (2018). Solving solubility issues in modern APIs. Retrieved February 21, 2026, from [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. (2015). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved February 21, 2026, from [Link]

  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 21, 2026, from [Link]

  • Improved Pharma. (2021). Salt Screening. Retrieved February 21, 2026, from [Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. (2013). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Gmainer, C., et al. (2013). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. PubMed. Retrieved February 21, 2026, from [Link]

  • Işık, M., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved February 21, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Methoxybenzoic acid, isopropyl ester (CAS 6938-38-1). Retrieved February 21, 2026, from [Link]

  • Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. Aalto University. Retrieved February 21, 2026, from [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org. Retrieved February 21, 2026, from [Link]

  • Zhang, S., et al. (n.d.). Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • pKa Prediction in Non-Aqueous Solvents. (n.d.). ChemRxiv. Retrieved February 21, 2026, from [Link]

  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (n.d.). Google Patents.
  • 4-nonylbenzoic acid. (n.d.). Organic Syntheses. Retrieved February 21, 2026, from [Link]

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Technical Support Center: Purification of 4-[(4-Isopropylphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-[(4-Isopropylphenoxy)methyl]benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who require this compound in high purity for their work. Here, we address common challenges and provide robust, field-tested protocols to help you troubleshoot and overcome impurity issues encountered during your synthesis.

Section 1: Understanding Your Impurity Profile (FAQs)

A successful purification strategy begins with understanding the potential contaminants. The synthesis of this compound, typically involving a Williamson ether synthesis followed by ester hydrolysis, can introduce several common impurities.

Q1: What are the most likely impurities in my crude this compound?

A1: Your crude product's impurity profile is directly linked to its synthetic route. The most common pathway involves reacting a 4-(halomethyl)benzoate ester with 4-isopropylphenol, followed by saponification (hydrolysis) of the resulting ester.

Potential Impurities Include:

  • Unreacted Starting Materials:

    • 4-Isopropylphenol: A common unreacted nucleophile.[1][2][3]

    • Methyl or Ethyl 4-(halomethyl)benzoate: The electrophile in the ether synthesis step.

  • Intermediates:

    • Methyl or Ethyl 4-[(4-Isopropylphenoxy)methyl]benzoate: This is a major impurity if the final ester hydrolysis step is incomplete.

  • Side-Reaction Products:

    • Elimination Products: The alkoxide of 4-isopropylphenol is a strong base and can promote E2 elimination reactions, especially with secondary alkyl halides, though less common with the typical primary benzylic halides used here.[4][5]

  • Residual Solvents:

    • High-boiling point aprotic polar solvents like DMF or acetonitrile are often used and can be difficult to remove.[4]

Q2: How can I perform a quick preliminary purity check on my crude sample?

A2: Before committing to a large-scale purification, a rapid assessment can save significant time.

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your mixture.[6][7] Spot your crude material alongside the starting materials on a silica gel plate. A pure product should show a single spot, distinct from the starting materials.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities will cause the melting point to become depressed and broaden over a wide range.[6][8]

Q3: My product's color is off (e.g., yellow or brown). What could be the cause?

A3: Off-colors often indicate the presence of phenolic impurities, like unreacted 4-isopropylphenol, which can oxidize over time to form colored quinone-type species. Trace amounts of catalyst or highly conjugated side-products can also contribute to discoloration. These impurities are often effectively removed by recrystallization with activated charcoal.[9]

Section 2: Troubleshooting and Step-by-Step Purification Protocols

This section provides detailed workflows to address specific impurity challenges.

Scenario 1: Crude product is contaminated with neutral impurities like unreacted ester intermediate and 4-isopropylphenol.

Core Issue: The primary challenge is separating the desired carboxylic acid from non-acidic organic compounds.

Recommended Technique: Acid-Base Extraction This technique is exceptionally effective because it leverages the acidic proton of the carboxylic acid group, a feature absent in the major neutral impurities (the ester intermediate and residual solvents).[10][11] By converting the acid to its water-soluble carboxylate salt, a clean separation from water-insoluble organic impurities can be achieved.

  • Dissolution: Dissolve the crude solid in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently at first, venting frequently to release the CO₂ gas that evolves. Continue shaking more vigorously for 2-3 minutes.

    • Causality Note: Sodium bicarbonate is a weak base, strong enough to deprotonate the benzoic acid (pKa ~4.2) but generally not the more weakly acidic 4-isopropylphenol (pKa ~10.2). This selective deprotonation is key to the separation.

  • Separation: Allow the layers to separate. The deprotonated product, sodium 4-[(4-isopropylphenoxy)methyl]benzoate, will be in the upper aqueous layer. The neutral impurities will remain in the lower organic layer.

  • Isolate Layers: Drain the lower organic layer (containing impurities) and set it aside. Collect the aqueous layer in a clean Erlenmeyer flask.

  • Re-extraction (Optional but Recommended): To maximize yield, wash the organic layer again with a fresh portion of NaHCO₃ solution and combine this second aqueous wash with the first.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2, check with pH paper). The pure carboxylic acid will precipitate as a white solid.

  • Isolation: Collect the purified solid by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the product thoroughly, preferably in a vacuum oven, to remove residual water.

cluster_0 Separatory Funnel cluster_1 Organic Phase cluster_2 Aqueous Phase A Crude Product in Ethyl Acetate B Add Saturated Aq. NaHCO3 A->B C Shake & Vent B->C D Separate Layers C->D E Organic Layer: Neutral Impurities (Ester, Phenol) D->E F Aqueous Layer: Product as Sodium Salt D->F G Acidify with HCl (pH 2) F->G H Precipitation G->H I Vacuum Filtration H->I J Pure Product (White Solid) I->J A Crude Solid B Dissolve in Minimum Hot Solvent (e.g., Ethanol) A->B C Hot Gravity Filtration (Optional, Removes Insolubles) B->C if needed D Add Hot Anti-Solvent (e.g., Water) to Cloud Point C->D E Cool Slowly to Room Temperature D->E F Cool in Ice Bath E->F G Collect Crystals (Vacuum Filtration) F->G H Wash with Cold Solvent Mixture G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Caption: General workflow for mixed-solvent recrystallization.

Section 3: Final Purity Verification

After purification, it is critical to confirm the identity and purity of the final compound.

Q: How can I definitively confirm the purity of my final product?

A: While TLC and melting point are good indicators, quantitative and structural confirmation requires more advanced analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the industry-standard method for quantifying purity. A sample is analyzed on a reverse-phase column, and the purity is reported as the area percentage of the main peak. [12][13]For a highly pure sample, you should expect to see a single major peak with a purity level >99%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR not only confirm the chemical structure of your compound but can also reveal the presence of impurities. [7]Integration of impurity peaks relative to product peaks can be used for quantification. The absence of peaks corresponding to starting materials or the ester intermediate is a strong indicator of high purity.

  • Mass Spectrometry (MS): This technique confirms that your compound has the correct molecular weight. When coupled with LC (LC-MS), it is a powerful tool for identifying the mass of any minor impurity peaks observed in the chromatogram. [7] By following these troubleshooting guides and verification steps, researchers can confidently obtain this compound of high purity, suitable for the most demanding applications in drug discovery and materials science.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Ghazali, A. (2020). Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • US Patent 3,654,351A. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • US Patent 9,233,905B2. (2016). Oxidation and crystallization process for aromatic carboxylic acid production.
  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Dakota Systems. (2025). What are the chemical reactivity differences between M - Toluic Acid and its isomers?. [Link]

  • Grokipedia. (n.d.). Methyl p-toluate. [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]

  • Sarvottam Career Institute. (n.d.). New NCERT Topic - Purification and Analysis of Organic Compound. [Link]

  • World Health Organization. (2017). Guidelines for drinking-water quality: Analytical methods and achievability. NCBI. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]

  • US Patent 4,010,195A. (1977). Process for producing methyl p-toluate.
  • PrepChem.com. (n.d.). Synthesis of methyl p-toluate. [Link]

  • Wikipedia. (n.d.). 4-Isopropylphenol. [Link]

  • Hydrocarbon Processing. (n.d.). The purification of benzoic acid using dividing wall columns. [Link]

  • SIELC Technologies. (2018). Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. [Link]

  • Wikipedia. (n.d.). Methyl p-toluate. [Link]

  • EP Patent 2,952,237A1. (2015). Method for purification of benzoic acid.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • US Patent 1,686,913A. (1928). Purification of benzoic acid and its derivatives.
  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2020). 11.1: Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • PureSynth. (n.d.). 4-Isopropylbenzoic Acid 98.0%(GC). [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Methoxybenzoic acid, isopropyl ester (CAS 6938-38-1). [Link]

  • US Patent 2016/0318841A1. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • US Patent 4,092,353A. (1978). Process for the purification of benzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid. [Link]

  • PubChemLite. (n.d.). 4-[(4-methoxyphenoxy)methyl]benzoic acid (C15H14O4). [Link]

  • EP Patent 1,454,891A1. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

Sources

Technical Support Center: Purification Strategies for 4-[(4-Isopropylphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-[(4-Isopropylphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental work.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering step-by-step solutions and the rationale behind them.

Issue 1: Low Yield After Recrystallization

Question: I'm consistently getting a low yield (less than 50%) after recrystallizing my crude this compound. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery during recrystallization is a frequent issue stemming from several factors, primarily related to solvent choice and experimental technique.[1][2] Let's break down the likely culprits and how to address them:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.[3] If the compound remains significantly soluble even at low temperatures, a substantial amount will be lost in the mother liquor.[4]

    • Solution: Conduct thorough solvent screening. Test a range of solvents with varying polarities. For this compound, consider solvent systems like ethanol/water, acetone/hexane, or toluene.[5][6] The goal is to find a system where the compound is sparingly soluble at room temperature but completely dissolves upon heating.

  • Using an Excessive Amount of Solvent: This is one of the most common errors.[7] Using more hot solvent than is necessary to dissolve the crude product will result in a solution that is not saturated upon cooling, leading to poor crystal formation and a significant loss of product in the filtrate.[1]

    • Solution: Add the hot solvent portion-wise to the crude material while heating until the solid just dissolves.[8] This ensures you are using the minimum amount of solvent required for dissolution.

  • Premature Crystallization During Hot Filtration: If your crude material contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools too quickly during this process, the desired product can crystallize on the filter paper or in the funnel, leading to significant loss.

    • Solution:

      • Use a pre-heated funnel (stemless or short-stemmed is best).

      • Keep the receiving flask on a hot plate to maintain a warm environment.

      • Add a small excess of hot solvent before filtration to prevent premature crystallization. This excess can be boiled off later.

  • Cooling the Solution Too Rapidly: Rapid cooling, such as immediately placing the hot flask in an ice bath, can lead to the formation of small, impure crystals or even an oil, trapping impurities and reducing the overall yield of pure product.[9]

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop.[10] This promotes the growth of larger, purer crystals.[11] Once the solution has reached room temperature and crystal formation has slowed, then place it in an ice bath to maximize recovery.[10]

Experimental Protocol: Optimizing Recrystallization Yield
  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a few drops of the chosen solvent. If it dissolves at room temperature, it's not a good primary solvent. If it doesn't dissolve, heat the mixture. If it dissolves when hot and recrystallizes upon cooling, you have a potential candidate.

  • Dissolution: Place your crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and bring the mixture to a boil with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[8]

  • (Optional) Hot Filtration: If insoluble impurities are present, pre-heat a funnel and a receiving flask containing a small amount of boiling solvent. Quickly filter the hot solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.[10]

  • Maximizing Yield: Once at room temperature, cool the flask in an ice bath for at least 30 minutes to induce maximum precipitation.[9]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals to a constant weight.

Issue 2: Oily Product Instead of Crystals

Question: My product is "oiling out" during recrystallization instead of forming solid crystals. Why is this happening and how can I fix it?

Answer:

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[7] This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.[4]

  • Melting Point vs. Solvent Boiling Point: If the melting point of your compound is lower than the boiling point of your chosen solvent, it may melt before dissolving.

    • Solution: Choose a solvent with a lower boiling point. For this compound (m.p. ~117-120°C), solvents with significantly higher boiling points should be used with caution.

  • High Impurity Levels: A high concentration of impurities can depress the melting point of the mixture, making it more prone to oiling out.

    • Solution: Consider a preliminary purification step before recrystallization. An acid-base extraction can be highly effective for removing neutral or basic impurities from a carboxylic acid.[12]

  • Insufficient Solvent: Using too little solvent can lead to the solution becoming supersaturated at a temperature above the compound's melting point.

    • Solution: While you want to use a minimal amount of solvent, ensure you have added enough to fully dissolve the compound at the solvent's boiling point. If oiling occurs, add a small amount of additional hot solvent to dissolve the oil, then attempt to cool slowly again.[4]

Workflow for Preventing Oiling Out

Caption: Decision-making workflow for addressing product oiling out during recrystallization.

Issue 3: Persistent Impurities in NMR Spectrum

Question: After purification, my ¹H NMR spectrum of this compound still shows unreacted starting materials or side products. How can I remove these?

Answer:

The presence of persistent impurities after initial purification indicates that a more selective method is required. The nature of the impurity will dictate the best approach. Common impurities in the synthesis of this compound may include unreacted 4-isopropylphenol or methyl 4-(bromomethyl)benzoate.

  • Unreacted Phenol (Acidic Impurity): While both the product and 4-isopropylphenol are acidic, their pKa values differ. However, separating them by simple extraction can be challenging.

    • Solution: Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities.[13] Since this compound is more polar than 4-isopropylphenol, they can be separated using an appropriate eluent system.

      • Eluent System: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. Adding a small amount of acetic or formic acid (0.1-1%) to the eluent can improve the peak shape of carboxylic acids by keeping them protonated and reducing tailing on the silica gel.[14]

  • Unreacted Alkyl Halide (Neutral Impurity): Neutral impurities are readily separated from carboxylic acids.

    • Solution: Acid-Base Extraction: This is the most efficient method for removing neutral or basic impurities from an acidic product.[15] The crude product is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).[16] The carboxylic acid is deprotonated to its carboxylate salt, which is soluble in the aqueous layer.[17] The neutral impurity remains in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl) to re-protonate the carboxylate, causing the pure carboxylic acid to precipitate out.[12]

Experimental Protocol: Acid-Base Extraction
  • Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether).

  • Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.

  • Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.

  • Combine the aqueous extracts. Cool the combined aqueous layers in an ice bath and acidify by slowly adding concentrated HCl until the solution is acidic (test with pH paper) and precipitation of the product is complete.

  • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for crude this compound?

A1: A two-step approach is often most effective. Start with an acid-base extraction to remove any neutral or basic impurities.[15] This will significantly purify the material. Then, perform a recrystallization from a suitable solvent system (e.g., ethanol/water) to remove any remaining closely related acidic impurities and to obtain a highly crystalline final product.

Q2: How can I choose the best solvent for column chromatography?

A2: The ideal solvent system for column chromatography is typically determined using Thin Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and develop it in various solvent systems. You are looking for a system that gives your desired product an Rf value of approximately 0.25-0.35 and provides good separation from all impurities.

Q3: My purified product is off-color (e.g., yellow or brown). What can I do?

A3: Colored impurities are often highly conjugated organic molecules. During recrystallization, you can add a small amount of activated charcoal to the hot solution before the filtration step.[8] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.[4]

Q4: Can I use reverse-phase chromatography to purify my compound?

A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative for purifying polar compounds like carboxylic acids.[18] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid remains protonated.[18]

Data Summary

Purification TechniquePrimary ApplicationKey AdvantagesPotential Issues
Recrystallization Removal of small amounts of impurities; obtaining crystalline solid.Cost-effective, scalable, can yield very pure material.Low recovery, oiling out, requires appropriate solvent.[7][9]
Acid-Base Extraction Removal of neutral or basic impurities from an acidic product.Fast, efficient for gross purification, high capacity.[12][16]Emulsion formation, product must be stable to acid/base.
Column Chromatography Separation of compounds with different polarities.High resolution, versatile for a wide range of impurities.[13]More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Visualization of General Purification Workflow

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_purification Purification Path cluster_end Finish Crude_Product Crude this compound Initial_Analysis Analyze Impurity Profile (TLC, NMR) Crude_Product->Initial_Analysis Acid_Base Acid-Base Extraction Initial_Analysis->Acid_Base Neutral/Basic Impurities Present Recrystallization Recrystallization Initial_Analysis->Recrystallization Minor Impurities Chromatography Column Chromatography Initial_Analysis->Chromatography Polar Impurities / Poor Separation Acid_Base->Recrystallization Final_Analysis Final Purity Analysis (NMR, MP) Recrystallization->Final_Analysis Chromatography->Recrystallization Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: A general decision-making workflow for the purification of this compound.

References

  • Unknown. Acid-Base Extraction.
  • Wikipedia. Acid–base extraction.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022).
  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. (2021).
  • University of York. Problems with Recrystallisations.
  • Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • LookChem. General procedures for the purification of Carboxylic acids.
  • Sigma-Aldrich. 4-Isopropylbenzoic acid.
  • Unknown. Recrystallization.
  • Columbia University. Column chromatography.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022).
  • Quora. What could be reason for getting a very low yield in organic chemistry?. (2015).
  • Reddit. Column chromatography of carboxylic acids?. (2016).
  • Chemistry Stack Exchange. Tips for maximizing yield, purity and crystal size during recrystallization. (2015).
  • Unknown. Recrystallization of Benzoic Acid.
  • Unknown. The Recrystallization of Benzoic Acid.
  • PrepChem.com. Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid.
  • Unknown. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.

Sources

Overcoming steric hindrance in 4-[(4-Isopropylphenoxy)methyl]benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[(4-Isopropylphenoxy)methyl]benzoic Acid Derivatives Ticket System: Advanced Synthesis & SAR Optimization

Welcome to the Technical Support Center

Subject: Overcoming Steric Hindrance in Ether Linkage & Amide Coupling Agent: Senior Application Scientist, Dr. H. Status: Open Reference Molecule: this compound (and sterically congested analogs).

Executive Summary: This scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for PPAR agonists (peroxisome proliferator-activated receptors) and other nuclear receptor ligands. While the parent molecule is synthetically accessible, derivatives featuring substituents on the benzyl linker, ortho-substitution on the phenoxy ring, or bulky amide modifications often suffer from severe steric hindrance.

This guide addresses three critical bottlenecks:

  • Etherification Failure: When standard Williamson synthesis stalls due to steric crowding.

  • Amide Coupling Issues: When activating the benzoic acid for reaction with hindered amines.

  • Receptor Clashes (SAR): When the isopropyl tail prevents binding due to pocket constraints.

Module 1: Troubleshooting Ether Linkage Formation

User Query #101: "I am trying to couple a 2,6-disubstituted-4-isopropylphenol with a benzyl halide to create a derivative. The yield is <10% using


 in acetone. Is the isopropyl group causing this?"

Diagnosis: The isopropyl group at the para position is not the culprit. The issue is likely the 2,6-disubstitution on the phenol, which shields the phenolic oxygen, preventing nucleophilic attack (


). Standard bases like 

are often too insoluble or weak to drive this reaction in hindered systems.

Resolution Protocol: The "Cesium Effect" & Mitsunobu Switch

Option A: Enhanced Williamson Ether Synthesis (The Cesium Protocol)

Cesium carbonate (


) is superior to potassium salts for hindered phenols. The large radius of the cesium ion (

) forms a "loose" ion pair with the phenoxide, increasing its nucleophilicity (the "naked anion" effect) and solubility in organic solvents.

Protocol:

  • Solvent: Switch from Acetone to DMF or NMP (polar aprotic is mandatory).

  • Stoichiometry: 1.0 eq Phenol : 1.2 eq Benzyl halide : 1.5 eq

    
    .
    
  • Catalyst: Add 0.1 eq TBAI (Tetrabutylammonium iodide) . The iodide acts as a nucleophilic catalyst, converting the benzyl chloride/bromide to a more reactive benzyl iodide in situ.

  • Temperature: Heat to

    
    .
    
Option B: The Mitsunobu Inversion (For Extreme Hindrance)

If the Williamson approach fails (or if you are using a benzyl alcohol instead of a halide), use the Mitsunobu reaction. For sterically hindered phenols, standard conditions (DEAD/PPh3) often fail due to slow kinetics.

Advanced Protocol (Sonication): Research indicates that sonication significantly accelerates Mitsunobu couplings of hindered phenols [1].[1][2][3]

  • Reagents: Triphenylphosphine (

    
    ) and DIAD (Diisopropyl azodicarboxylate).
    
  • Concentration: High concentration (0.5 – 1.0 M) is critical.

  • Condition: Sonicate the reaction mixture at

    
     to RT rather than simple stirring.
    

Visual Decision Tree: Ether Synthesis

EtherSynthesis Start Start: Ether Bond Formation CheckHalide Electrophile Type? Start->CheckHalide BenzylHalide Benzyl Halide CheckHalide->BenzylHalide BenzylAlcohol Benzyl Alcohol CheckHalide->BenzylAlcohol CheckSterics Phenol Sterics? BenzylHalide->CheckSterics Mitsunobu Mitsunobu Reaction: PPh3 / DIAD / THF BenzylAlcohol->Mitsunobu LowSterics Unsubstituted/Para-only CheckSterics->LowSterics HighSterics Ortho-substituted (2,6-) CheckSterics->HighSterics Standard Standard Williamson: K2CO3 / Acetone / Reflux LowSterics->Standard Cesium Cesium Protocol: Cs2CO3 / DMF / TBAI / 80°C HighSterics->Cesium SonicMitsu High-Conc Sonication: 1.0M / Sonicate / 0°C Mitsunobu->SonicMitsu If Yield < 20%

Figure 1: Decision matrix for selecting the optimal synthetic route based on steric congestion.

Module 2: Amide Coupling (Benzoic Acid Functionalization)

User Query #102: "I need to couple the benzoic acid moiety to a bulky amine (e.g., tert-butylamine or an aniline derivative). EDC/HOBt is giving me a mess and low conversion. Is the acid chloride my only option?"

Diagnosis: The benzoic acid is an electron-deficient aromatic system. When coupling to a hindered amine, the active ester formed by EDC/HOBt is often not reactive enough to overcome the steric barrier of the amine, leading to hydrolysis or rearrangement. Acid chlorides are reactive but unstable and can cause side reactions with the ether linkage (cleavage).

Resolution: Propylphosphonic Anhydride (T3P) [4][5]

Why T3P? T3P (Propylphosphonic anhydride) is the "gold standard" for sterically hindered amide couplings.

  • Mechanism: It forms a highly reactive mixed anhydride.

  • Cyclic Transition: The reaction proceeds through a cyclic transition state that lowers the activation energy for hindered nucleophiles [2].

  • Epimerization: It shows the lowest rate of epimerization among coupling reagents (critical if your amine is chiral).

Data Comparison: Coupling Efficiency

Coupling ReagentSteric ToleranceYield (Hindered)Epimerization RiskWorkup
EDC / HOBt Low20-40%ModerateAqueous wash
HATU / DIPEA High60-80%HighDifficult removal of byproducts
Acid Chloride (

)
Very High>90%N/A (Achiral)Harsh (HCl generation)
T3P (50% in EtOAc) Very High 85-95% Very Low Water Soluble (Simple Wash)

Step-by-Step T3P Protocol:

  • Dissolve: Dissolve the benzoic acid derivative (1.0 eq) and the hindered amine (1.1 eq) in EtOAc or DMF.

  • Base: Add DIPEA (3.0 eq). Note: Base is required to liberate the free amine and carboxylate.

  • Addition: Add T3P (50% w/w solution in EtOAc, 1.5 eq) dropwise at

    
    .
    
  • Reaction: Allow to warm to RT. For extremely hindered amines (e.g., t-butyl), heat to

    
    .
    
  • Workup: Wash with water, then

    
    . T3P byproducts are water-soluble phosphates.[6]
    

Module 3: SAR Optimization (The "Isopropyl Problem")

User Query #103: "My derivative synthesizes fine, but it shows no activity in the PPAR assay. Molecular docking suggests the isopropyl tail is clashing with the hydrophobic pocket (LBD). How do I fix this while keeping lipophilicity?"

Diagnosis: The 4-isopropyl group is a rigid, bulky lipophilic anchor. In nuclear receptors like PPAR


 or PPAR

, the Ligand Binding Domain (LBD) has specific volume constraints. If you have added substituents elsewhere (e.g., on the linker), the molecule may have shifted, causing the isopropyl group to crash into the pocket wall (steric clash).

Resolution: Bioisosteres & Linker Modification

To relieve steric pressure while maintaining the necessary lipophilicity (


), consider these structural modifications:
  • The "Cyclopropyl" Switch:

    • Change: Replace Isopropyl (

      
      ) with Cyclopropyl.
      
    • Effect: Reduces volume significantly while maintaining lipophilic character. The cyclopropyl ring is

      
      -like and rigid, often fitting into tighter pockets.
      
  • The "Difluoromethyl" Switch:

    • Change: Replace Isopropyl with

      
       or 
      
      
      
      .
    • Effect: Fluorine is a classic steric mimic for hydrogen but alters electronics. It reduces the physical bulk compared to a methyl group.

  • Linker Extension/Contraction:

    • Change: Modify the

      
       linker to 
      
      
      
      or
      
      
      .
    • Effect: Changing the distance between the aromatic rings can reposition the isopropyl tail, moving it away from the steric clash zone.

SAR Optimization Workflow

SAR_Optimization cluster_0 Volume Reduction cluster_1 Scaffold Shift Problem Issue: Isopropyl Steric Clash (Low Potency) Strategy Select Strategy Problem->Strategy Cyclopropyl Cyclopropyl Analog (Compact/Rigid) Strategy->Cyclopropyl Difluoro Difluoro (-CF2-) Analog (Electronic/Bioisostere) Strategy->Difluoro Linker Linker Modification (Extend/Shorten Chain) Strategy->Linker Validation Validation: Docking & FRET Assay Cyclopropyl->Validation Difluoro->Validation Linker->Validation

Figure 2: Strategic workflow for alleviating steric clashes in the ligand-binding domain.

References

  • Lepore, S. D., & He, Y. (2003).[7] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[1][2][3] The Journal of Organic Chemistry.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][8] Organic Process Research & Development.

  • Baber, J. C., et al. (2009). The role of steric hindrance in the Williamson ether synthesis. Journal of Chemical Education. (General reference for mechanism).
  • Xu, H. E., et al. (2001). Structural basis for the subtype selectivity of PPARgamma. Molecular Cell. (Reference for LBD pocket size and steric constraints).

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Profiling of 4-[(4-Isopropylphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 4-[(4-Isopropylphenoxy)methyl]benzoic acid Content Type: Technical Comparison Guide Audience: Analytical Chemists, Drug Discovery Scientists, and DMPK Researchers.[1]

Executive Summary & Chemical Context

This compound (C₁₇H₁₈O₃, MW 270.32 Da) is a structural motif frequently encountered in the development of PPAR agonists (e.g., fibrate analogs) and metabolic intermediates of phenoxy-ether herbicides.[1] Its structure combines a lipophilic isopropyl-phenyl ether tail with a polar benzoic acid head, linked by a chemically significant methylene bridge.

Accurate quantification and structural elucidation of this molecule require selecting the correct ionization interface. This guide compares the two dominant methodologies: Electrospray Ionization (ESI) in negative mode (LC-MS/MS) versus Electron Impact (EI) ionization (GC-MS), providing theoretical fragmentation maps and protocol recommendations.

Structural Criticality

The molecule possesses three "weak points" susceptible to fragmentation:

  • The Ether Linkage (C-O): The primary site of cleavage in both high-energy and collision-induced dissociation (CID).

  • The Carboxylic Acid: Susceptible to decarboxylation (neutral loss of CO₂).

  • The Isopropyl Group: Susceptible to methyl radical loss (EI) or charge retention on the alkyl chain.

Method A: ESI-MS/MS (Negative Mode)

Status: Gold Standard for Quantitation & Biological Matrices

Due to the carboxylic acid moiety (pKa ~4.2), Negative Electrospray Ionization (ESI-) is the most sensitive method for this compound. It produces a stable deprotonated precursor ion


.
Fragmentation Mechanism (CID)

In a collision cell (e.g., Triple Quadrupole), the precursor ion (m/z 269.[1]1) undergoes predictable fragmentation.[1]

  • Precursor: m/z 269.1

    
    
    
  • Primary Fragment (Base Peak): m/z 135.1.

    • Mechanism:[1][2][3] Cleavage of the benzyl-ether bond. The charge is retained on the phenoxide oxygen due to resonance stabilization.

    • Identity: 4-Isopropylphenoxide anion.[1]

  • Secondary Fragment: m/z 225.1.

    • Mechanism:[1][2][3] Neutral loss of CO₂ (44 Da) from the carboxylic acid.

    • Identity: 4-[(4-isopropylphenoxy)methyl]phenyl anion.[1]

  • Diagnostic Insight: The presence of m/z 135 confirms the "tail" structure, while the loss of 44 Da confirms the "head" (benzoic acid).

Experimental Protocol: LC-MS/MS
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Ionization: ESI Negative Mode (-4.5 kV).

  • Collision Energy (CE): Ramp 15–35 eV.

Method B: EI-MS (GC-MS)

Status: Gold Standard for Structural Identification & Impurity Profiling

Electron Impact (70 eV) is a "hard" ionization technique.[1] While the molecular ion (


) is visible, extensive fragmentation provides a unique fingerprint.[1] Note:  Direct analysis of free carboxylic acids in GC is difficult due to peak tailing; derivatization (Methylation or TMS) is recommended, but the data below refers to the underivatized parent for mechanistic clarity.
Fragmentation Mechanism (EI)
  • Molecular Ion: m/z 270 (

    
    ).[1]
    
  • Base Peak (Likely): m/z 105 or 135.[1]

    • Mechanism:[1][2][3][4][5] Alpha-cleavage at the ether oxygen.

    • Identity: The 4-carboxybenzyl cation (m/z 135) is resonance stabilized (tropylium-like structure).

  • Isopropyl Loss: m/z 255 (

    
    ).[1]
    
    • Loss of a methyl radical (

      
      ) from the isopropyl group.
      
  • Tropylium Series: m/z 91, 77 (Typical aromatic series).

Comparative Analysis: ESI vs. EI

The following table contrasts the performance of the two methods for this specific analyte.

FeatureESI-MS/MS (LC-MS)EI-MS (GC-MS)
Primary Ion

(m/z 269)

(m/z 270)
Dominant Mechanism Heterolytic Cleavage (Even Electron)Homolytic Cleavage (Radical Cation)
Key Fragment m/z 135 (Phenoxide Anion)m/z 135 (Carboxybenzyl Cation)
Isobaric Risk High: Both "halves" of the molecule have mass ~135. High-Res MS is required to distinguish

from

.
Low: Fragmentation is more extensive, providing lower mass confirmation ions (m/z 77, 91, 43).
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Sample Prep Minimal (Protein Precipitation)Complex (Derivatization required)

Visualizations

Diagram 1: ESI(-) Fragmentation Pathway

This diagram illustrates the specific cleavage points for the deprotonated molecule in a Triple Quadrupole system.

ESI_Fragmentation Precursor Precursor Ion [M-H]- m/z 269.1 (Deprotonated Acid) Transition1 Collision Induced Dissociation (CID) Precursor->Transition1 Enter Collision Cell Frag_Decarb Fragment A: Decarboxylation [M-H-CO2]- m/z 225.1 Transition1->Frag_Decarb Neutral Loss: CO2 (44 Da) Frag_Ether Fragment B: Ether Cleavage (Phenoxide Anion) m/z 135.1 Transition1->Frag_Ether Bond Break: Benzyl-O

Caption: Proposed ESI(-) fragmentation pathway showing the two primary product ions: decarboxylation (m/z 225) and ether cleavage (m/z 135).

Diagram 2: Analytical Workflow Decision Tree

A logic flow for researchers to select the correct method based on their data needs.

Workflow Start Start: Analyte Identification This compound Goal Define Goal Start->Goal Quant Quantification in Biological Matrix (Plasma) Goal->Quant High Sensitivity Needed Struct Impurity Profiling / Synthesis Confirmation Goal->Struct Fingerprint Needed Method_LC Method: LC-MS/MS (ESI-) Monitor transition 269 -> 135 Quant->Method_LC Method_GC Method: GC-MS (EI) Req: TMS Derivatization Struct->Method_GC Result_LC Result: High Sensitivity (ng/mL) Method_LC->Result_LC Result_GC Result: Structural Fingerprint (Library Match) Method_GC->Result_GC

Caption: Decision matrix for selecting between LC-MS/MS and GC-MS based on experimental requirements.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology.[1] Available at: [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for EI fragmentation rules).

  • Holčapek, M., et al. (2010).[1] "Fragmentation behavior of phenoxy acid herbicides and their metabolites." Journal of Mass Spectrometry. (Provides mechanistic grounding for phenoxy-ether cleavage).

  • PubChem Compound Summary. this compound.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 4-[(4-Isopropylphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and materials science, the precise characterization of novel molecular entities is paramount. 4-[(4-Isopropylphenoxy)methyl]benzoic acid is a compound of interest, possessing a unique assembly of functional groups that suggest potential applications in drug development and polymer chemistry. Its structure, which combines a carboxylic acid, an aryl ether linkage, and substituted aromatic rings, demands a robust analytical approach for unambiguous identification and quality control.

Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for such molecular characterization. It is rapid, non-destructive, and exquisitely sensitive to the vibrational modes of chemical bonds. The resulting spectrum provides a unique molecular "fingerprint," allowing for structural elucidation and the confirmation of chemical identity.

This guide provides an in-depth analysis of the FTIR spectrum of this compound. We will dissect its key spectral features, comparing them with foundational molecules to understand the contribution of each functional group. Furthermore, we will present a rigorous, field-tested protocol for sample preparation and data acquisition, ensuring the generation of high-fidelity, reproducible spectra for researchers, scientists, and drug development professionals.

Molecular Structure and Predicted Vibrational Modes

To interpret the FTIR spectrum, we must first understand the molecule's structure and the types of bond vibrations we expect to observe. The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies.

Caption: Molecular structure of this compound with key functional groups highlighted.

The primary vibrational modes we anticipate are:

  • Carboxylic Acid: A very broad O-H stretch due to hydrogen bonding, an intense C=O (carbonyl) stretch, and C-O stretches.

  • Aromatic Rings: C-H stretching just above 3000 cm⁻¹, C=C in-ring stretching, and out-of-plane (OOP) C-H bending, which is highly diagnostic for the 1,4-(para) substitution pattern.

  • Aryl Ether: Asymmetric and symmetric C-O-C stretching vibrations.

  • Alkyl Groups: C-H stretching from the methylene (-CH₂-) bridge and the isopropyl group, as well as characteristic C-H bending modes for the isopropyl group.

Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition

The quality of an FTIR spectrum is critically dependent on meticulous sample preparation. For solid-state analysis of a compound like this compound, the Potassium Bromide (KBr) pellet method is the gold standard. Its primary advantage is the infrared transparency of KBr, providing a clear window for observing the sample's vibrational modes.

Causality: The goal is to uniformly disperse the analyte in the KBr matrix at a low concentration (0.2-1%).[1][2] This minimizes light scattering from sample particles and ensures the measured absorbance is within the linear range of the detector, adhering to the Beer-Lambert Law.[1] The most critical variable to control is moisture, as water exhibits a strong, broad O-H absorption that can obscure important spectral features.[3]

start Start: Material Preparation dry 1. Dry spectroscopy-grade KBr (100-110°C, >4 hours) start->dry Eliminate H₂O grind_sample 2. Grind 1-2 mg of sample to a fine powder (Agate Mortar) dry->grind_sample Prepare KBr mix 3. Add ~150 mg of dry KBr and mix gently but thoroughly grind_sample->mix Create uniform dispersion load_die 4. Transfer powder mixture to pellet die assembly mix->load_die press 5. Apply vacuum to remove trapped air, then apply 8-10 metric tons of pressure for ~2 minutes load_die->press Form solid matrix release 6. Slowly release pressure and carefully eject the transparent pellet press->release Ensure transparency background 7. Acquire background spectrum of the empty sample chamber release->background acquire 8. Mount pellet in sample holder and acquire sample spectrum background->acquire Ratio for Transmittance end End: High-Quality Spectrum acquire->end

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Methodology:

  • Material Preparation: Use spectroscopy-grade KBr, dried in an oven at ~110°C for at least 4 hours and stored in a desiccator.[3] All tools, including the agate mortar and pestle and the die set, must be scrupulously clean and dry.[4]

  • Grinding: Weigh approximately 1-2 mg of the this compound sample. Grind it to a fine, consistent powder in an agate mortar. Proper grinding reduces particle size to below the wavelength of the IR radiation, minimizing scattering.[1]

  • Mixing: Add approximately 150-200 mg of the dried KBr to the mortar.[4] Mix gently with the sample powder until the mixture is homogeneous. Over-grinding the KBr at this stage can increase its surface area, leading to greater moisture absorption.[3]

  • Pellet Pressing: Quickly transfer a portion of the mixture to the pellet die. Assemble the die and connect it to a vacuum line for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

  • Compression: Place the die in a hydraulic press and gradually apply a pressure of 8-10 metric tons. Hold this pressure for approximately 2 minutes.[3] This allows the KBr to "cold-flow," encapsulating the sample in a transparent, solid matrix.

  • Data Acquisition: Carefully release the pressure and eject the pellet. A high-quality pellet should be thin and transparent. Record a background spectrum of the empty spectrometer. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.

FTIR Spectrum Analysis and Peak Assignment

The FTIR spectrum of this compound is a composite of the absorptions from its constituent parts. The following table summarizes the expected key peaks and their assignments, based on established correlation tables and spectral data of related compounds.

Observed Wavenumber (cm⁻¹) (Predicted)IntensityVibrational ModeFunctional Group AssignmentExpected Range (cm⁻¹)
~3300-2500Strong, Very BroadO-H Stretch (H-bonded dimer)Carboxylic Acid3300-2500[5][6]
~3080-3030Medium, SharpC-H StretchAromatic Rings3100-3000[7]
~2960Strong, SharpC-H Stretch (asymmetric)-CH₃ (Isopropyl) & -CH₂-2975-2950
~2870Medium, SharpC-H Stretch (symmetric)-CH₃ (Isopropyl) & -CH₂-2880-2860
~1695Very Strong, SharpC=O Stretch (H-bonded dimer)Carboxylic Acid1725-1680[5][8]
~1610 & ~1510Strong to MediumC=C In-Ring StretchAromatic Rings1625-1500[9]
~1420Medium, BroadO-H In-Plane BendCarboxylic Acid1440-1395[5]
~1385 & ~1370Medium, SharpC-H Bend (doublet)Isopropyl (gem-dimethyl)~1380[10]
~1290StrongC-O Stretch (coupled)Carboxylic Acid1320-1210[5]
~1250StrongC-O-C Asymmetric StretchAryl Alkyl Ether1270-1230[11]
~1175MediumC-H In-Plane BendAromatic RingsN/A
~1040MediumC-O-C Symmetric StretchAryl Alkyl Ether1050-1000[11][12]
~830Strong, SharpC-H Out-of-Plane Bend1,4-Disubstituted Benzene860-790[13]
~920Medium, BroadO-H Out-of-Plane BendCarboxylic Acid Dimer950-910[5]

Comparative Analysis and Interpretation

A key aspect of spectral interpretation is comparing the spectrum of a complex molecule to simpler, related structures.

  • Comparison with Benzoic Acid: Benzoic acid would show the characteristic very broad O-H stretch and the C=O stretch around 1690-1710 cm⁻¹.[8] The spectrum of our target molecule retains these dominant features, immediately confirming the presence of the carboxylic acid dimer. However, benzoic acid lacks the strong C-O-C ether bands and the specific alkyl C-H absorptions we see in our target compound.

  • Comparison with Anisole (Methoxybenzene): Anisole serves as a model for the aryl alkyl ether portion. Its spectrum is dominated by two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[11][12] The presence of two distinct, strong peaks in these regions for our target molecule provides compelling evidence for the ether linkage.

  • Comparison with p-Cresol: p-Cresol would show the characteristic out-of-plane C-H bending for a para-substituted ring around 815 cm⁻¹. The strong absorption around 830 cm⁻¹ in our target molecule's spectrum is a clear indicator of the 1,4-substitution pattern on both benzene rings.[13][14]

  • Unique Fingerprints: The combination of all these peaks creates a unique fingerprint. For instance, the isopropyl group is confirmed by the characteristic doublet around 1380 cm⁻¹, a feature absent in simpler analogs.[10] The simultaneous presence of the intense C=O stretch and the strong aryl ether C-O-C stretch is the definitive signature of the complete molecular architecture.

Conclusion

The FTIR spectrum of this compound is rich with information, providing a clear and definitive confirmation of its complex structure. The dominant features are the extremely broad O-H stretch and the intense C=O stretch, which are hallmarks of a hydrogen-bonded carboxylic acid. These are complemented by strong, sharp absorptions corresponding to the aryl ether linkage at approximately 1250 cm⁻¹ and 1040 cm⁻¹. The substitution pattern of the aromatic rings is unambiguously confirmed by a strong out-of-plane C-H bending mode around 830 cm⁻¹, characteristic of a 1,4-disubstituted system. Finally, the presence of the isopropyl group is verified by its signature C-H bending doublet.

By following the rigorous experimental protocol outlined and understanding the comparative spectral data, researchers can confidently use FTIR spectroscopy for the qualitative identification, purity assessment, and quality control of this and structurally related compounds.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation.
  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • University of Helsinki. (n.d.). Quick User Guide for FT-IR.
  • LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Spectroscopy Online. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
  • D'Amico, F., et al. (2021, February 15).
  • A. K. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS.
  • Shahravan, A., Desai, T. G., & Matsoukas, T. (n.d.). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating.
  • Spectroscopy Online. (2020, December 20). Alcohols—The Rest of the Story.
  • Spectra Analysis Instruments, Inc. (n.d.).
  • QuimicaOrganica.org. (n.d.). IR spectrum: Ethers.
  • Nandiyanto, A.B.D., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Eötvös Loránd University. (n.d.). 5.3.
  • Akulov, Y., et al. (2010, August 23). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. MDPI.
  • All About Chemistry. (2023, February 27).
  • LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • LibreTexts Chemistry. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • Settle, F. (Ed.). (n.d.).
  • ResearchGate. (n.d.).
  • NIST. (n.d.). Isopropyl Alcohol. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 4-Hydroxy-benzoic acid methyl ester.
  • Sultan, M. T., Tomma, J., & Abid, N. S. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid.
  • NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 4-Isopropylbenzoic acid(536-66-3)IR1.

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A Senior Scientist's Comparative Guide to 4-[(4-Isopropylphenoxy)methyl]benzoic Acid and the Broader Class of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of 4-[(4-Isopropylphenoxy)methyl]benzoic acid with the well-established class of phenoxyacetic acid derivatives. We will delve into their structural nuances, potential biological activities, and the experimental frameworks required for their evaluation, all grounded in established scientific principles.

Introduction: The Phenoxyacetic Acid Scaffold as a Privileged Structure in Medicinal Chemistry

The phenoxyacetic acid moiety is a cornerstone in the design of biologically active molecules.[1] Its core structure, an O-phenyl derivative of glycolic acid, is present in numerous pharmaceuticals, pesticides, and dyes.[1] This scaffold's versatility allows for extensive chemical modification, enabling the fine-tuning of a compound's properties to achieve desired biological effects. This has led to the development of a wide array of drugs with activities spanning anti-inflammatory, antimicrobial, antihypertensive, and anticancer applications.[2]

This guide will focus on a specific, less-characterized derivative, This compound , and compare its potential attributes to the broader, well-documented class of phenoxyacetic acid derivatives. By understanding the subtle yet significant structural differences, we can hypothesize its potential biological activities and outline the necessary experimental work to validate these predictions.

Structural and Physicochemical Distinctions

The key to understanding the potential of this compound lies in its unique structural features when compared to the general phenoxyacetic acid template.

FeatureGeneral Phenoxyacetic Acid DerivativesThis compound
Core Structure A phenoxy group linked to an acetic acid moiety.[2]A phenoxy group linked to a benzoic acid via a methylene bridge.
Key Substituents Varied substitutions on the phenyl ring (e.g., halogens, alkyl groups) directly influence activity.[3]A para-isopropyl group on the phenoxy ring and the carboxylic acid group positioned on a separate phenyl ring.
Predicted Physicochemical Properties Lipophilicity and acidity are highly dependent on the specific substituents.The isopropyl group is expected to increase lipophilicity. The benzoic acid moiety, being less acidic than acetic acid, will have a different pKa, affecting its charge state at physiological pH.

The extended and more rigid structure of this compound, conferred by the benzoic acid group, is a significant departure from the more flexible acetic acid linkage. This rigidity can have profound effects on how the molecule fits into the binding pockets of target proteins.

Comparative Biological Activity: A Focus on PPAR Modulation

A significant body of research has identified phenoxyacetic acid derivatives as modulators of Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][6] PPARs are nuclear receptors that play a pivotal role in lipid and glucose metabolism, making them attractive targets for metabolic diseases.[7] The PPAR family has three subtypes: α, β/δ, and γ, each with distinct tissue distribution and functions.[4]

The table below presents data for known phenoxyacetic acid derivatives that act on PPARs, providing a benchmark for the potential activity of our compound of interest.

Compound/Derivative ClassTargetPotency (EC₅₀/IC₅₀)Therapeutic Indication
Fibrates (e.g., Fenofibrate)PPARαMicromolar rangeDyslipidemia[7]
Thiazolidinediones (structurally related)PPARγNanomolar to micromolar rangeType 2 Diabetes[7]
Various synthesized phenoxyacetic acidsPPARδNanomolar to micromolar rangeInvestigational (Metabolic Syndrome)[5]
Chiral phenoxyacetic acid analoguesPPARγ (partial agonists)Not specifiedInvestigational (Colon Cancer)[4]

The specific substitutions on this compound could confer selectivity for a particular PPAR subtype. For instance, the bulky isopropyl group might favor binding to one subtype over another.

Experimental Workflow for Characterization and Comparison

To rigorously evaluate this compound and compare it to other phenoxyacetic acid derivatives, a systematic experimental approach is required. The following workflow outlines the key stages of this process.

G cluster_0 Phase 1: Synthesis and Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: In Vivo Assessment a Chemical Synthesis b Structural Verification (NMR, MS) a->b c Purity Analysis (HPLC) b->c d Solubility and pKa Determination c->d e PPAR Ligand Binding Assay d->e f PPAR Transactivation Assay (Reporter Gene) e->f g Target Gene Expression (qPCR) f->g h Off-target Screening f->h i Pharmacokinetic Studies (ADME) g->i j Efficacy in Disease Models (e.g., db/db mice) i->j k Preliminary Toxicology j->k

Caption: A logical workflow for the comprehensive evaluation of a novel compound.

Key Experimental Protocols

Below are detailed protocols for essential assays in the characterization of a potential PPAR modulator.

Protocol 1: Synthesis of this compound

This protocol is a standard Williamson ether synthesis followed by saponification.

Materials:

  • 4-Isopropylphenol

  • Methyl 4-(bromomethyl)benzoate

  • Potassium carbonate (anhydrous)

  • Acetone

  • Lithium hydroxide

  • Tetrahydrofuran (THF)/Water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

Procedure:

  • Ether Formation: To a solution of 4-isopropylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and methyl 4-(bromomethyl)benzoate (1.1 eq).

  • Reflux the mixture for 16 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the ester by column chromatography on silica gel.

  • Saponification: Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the ester is consumed, acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Protocol 2: PPARγ Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate the PPARγ receptor and drive the expression of a reporter gene.

Materials:

  • HEK293T cells

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Plasmids: pCMV-hPPARγ (human PPARγ expression vector), pAAV-luc (luciferase reporter vector with a PPAR response element)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Test compound (this compound)

  • Positive control (e.g., Rosiglitazone)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the PPARγ expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound or the positive control. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Lysis and Luciferase Measurement: Wash the cells with PBS and lyse them with the provided lysis buffer. Measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase readings to a control for cell viability if necessary. Plot the relative luciferase units against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀.

Concluding Remarks and Future Outlook

This compound represents an intriguing, yet underexplored, analogue within the vast family of phenoxyacetic acid derivatives. Its unique structural characteristics, particularly the rigid benzoic acid linker and the lipophilic isopropyl group, suggest a potential for novel biological activity, most notably as a selective PPAR modulator.

The true potential of this compound can only be unlocked through rigorous experimental validation as outlined in this guide. A direct comparison of its activity with established phenoxyacetic acid derivatives will be crucial in determining its therapeutic promise. Should it exhibit a favorable activity and selectivity profile, this compound could serve as a valuable lead compound for the development of new treatments for metabolic disorders.

References

  • Title: Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review Source: JETIR URL: [Link]

  • Title: Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid Source: MDPI URL: [Link]

  • Title: Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists Source: PubMed URL: [Link]

  • Title: Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents Source: PubMed URL: [Link]

  • Title: Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists Source: PMC URL: [Link]

  • Title: WO2013056488A1 - Phenoxyacetic acid derivative synthesis method Source: Google Patents URL
  • Title: Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development Source: MDPI URL: [Link]

  • Title: Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D Source: SciELO URL: [Link]

  • Title: Synthesis of phenoxyacetic acid derivatives. Conditions and reagents:... Source: ResearchGate URL: [Link]

  • Title: Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy Source: PubMed URL: [Link]

  • Title: Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy | Request PDF Source: ResearchGate URL: [Link]

  • Title: A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) Source: MDPI URL: [Link]

  • Title: Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach Source: PMC URL: [Link]

Sources

Comparative SAR Analysis of Benzoic Acid Analogs: Physicochemical Drivers of Biological Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzoic Scaffold

Benzoic acid (C₆H₅COOH) represents a fundamental pharmacophore in medicinal chemistry and food preservation. Its biological activity—specifically antimicrobial potency—is governed by a delicate balance between acidity (pKa) and lipophilicity (LogP) .

This guide moves beyond simple efficacy lists. We dissect the Structure-Activity Relationship (SAR) of benzoic acid analogs, demonstrating how specific ring substitutions dictate membrane permeability and intracellular acidification. We also provide a validated protocol for assessing these weak acids, addressing the common experimental pitfall of pH-dependent efficacy.

Mechanistic Framework: The "Weak Acid" Theory

To interpret the SAR data below, one must first understand the mechanism of action (MoA). Benzoic acid derivatives function primarily as "protonophores."

  • Extracellular Phase: In an acidic environment (pH < pKa), the molecule exists largely in its undissociated, neutral form (HA ).

  • Transmembrane Transport: Being lipophilic and neutral, HA diffuses freely across the microbial cell membrane. The charged anion (A⁻ ) cannot pass.

  • Intracellular Dissociation: The cytoplasm is neutral (pH ~7.0). Upon entry, HA dissociates into H⁺ and A⁻ .

  • Cytotoxicity:

    • Acidification: The accumulation of H⁺ lowers intracellular pH, disrupting enzymatic functions (e.g., phosphofructokinase inhibition).

    • Anion Accumulation: High concentrations of A⁻ increase turgor pressure and disrupt metabolic regulation.

Visualization: Membrane Transport Mechanism

The following diagram illustrates the critical pH-dependent transport that defines the SAR of these analogs.

MembraneTransport Extracellular Extracellular Space (Low pH < pKa) High [HA] Membrane Lipid Bilayer (Hydrophobic Barrier) Extracellular->Membrane Diffusion (HA) Extracellular->Membrane A- (Blocked) Intracellular Cytoplasm (Neutral pH ~7.0) Dissociation Triggered Membrane->Intracellular Entry (HA) Intracellular->Intracellular HA → H+ + A-

Figure 1: The "Ion Trap" mechanism. Efficacy relies on the undissociated acid (HA) crossing the membrane and dissociating inside the cell.

Comparative SAR Analysis

The following table synthesizes experimental data for key benzoic acid analogs. Note how electronic effects (Hammett


) and lipophilicity (LogP) correlate with Minimum Inhibitory Concentration (MIC) against Escherichia coli (a Gram-negative model).

Experimental Conditions: MIC values derived from broth microdilution at pH 5.0 (critical for weak acid activity).

AnalogSubstituentElectronic Effect (

)
pKaLogPMIC (E. coli) [mM]SAR Insight
Benzoic Acid -H0.004.201.878.0 - 16.0Reference Standard. Moderate lipophilicity allows entry; baseline activity.
Salicylic Acid 2-OH (ortho)N/A (Ortho effect)2.972.262.0 - 4.0High Potency. Intramolecular H-bonding (between OH and COOH) masks polarity, increasing LogP despite the OH group. Lower pKa drives intracellular acidification.
4-Hydroxybenzoic Acid 4-OH (para)-0.37 (EDG)4.581.58> 32.0Low Potency. The para-OH acts as an Electron Donating Group (EDG), raising pKa (weaker acid). Crucially, it lowers LogP, reducing membrane penetration.
4-Chlorobenzoic Acid 4-Cl (para)+0.23 (EWG)3.982.654.0 - 8.0Enhanced Lipophilicity. The Cl substituent increases LogP significantly, aiding penetration. The Electron Withdrawing Group (EWG) lowers pKa slightly, aiding dissociation inside the cell.
4-Nitrobenzoic Acid 4-NO₂ (para)+0.78 (Strong EWG)3.441.898.0 - 16.0Acidity vs. Permeability Trade-off. Strong EWG drastically lowers pKa. While potent intracellularly, at pH 5.0, a larger fraction is ionized extracellularly compared to the chloro-analog, limiting uptake.
Key Technical Findings:
  • The Ortho-Effect (Salicylic Acid): Salicylic acid outperforms its isomers. The formation of a 6-membered intramolecular hydrogen bond creates a "pseudo-ring," effectively hiding the polar hydroxyl group. This results in a molecule that is both more acidic (pKa 2.97) and more lipophilic (LogP 2.26) than benzoic acid—the ideal combination for antimicrobial action.

  • Lipophilicity is Rate-Limiting: For Gram-negative bacteria like E. coli, the outer membrane is a significant barrier. 4-Hydroxybenzoic acid fails not just because it is a weaker acid, but because it is too polar (LogP 1.58) to penetrate the lipopolysaccharide layer efficiently.

  • Hammett Correlation: Generally, Electron Withdrawing Groups (Cl, NO₂) enhance acidity (lower pKa). However, if pKa drops too low (e.g., < 3.0), the molecule may be fully ionized in the test media (if pH > pKa), rendering it inactive exogenously despite high intrinsic potency.

Validated Protocol: Determination of MIC for Weak Acids

Challenge: Standard CLSI protocols use Mueller-Hinton Broth (MHB) at pH 7.2–7.4. At this pH, benzoic acid (pKa 4.[1]2) is >99.9% ionized and inactive. Solution: This protocol incorporates a pH-adjustment step essential for valid SAR comparison.

Reagents
  • Base Medium: Mueller-Hinton Broth (cation-adjusted).

  • Buffer: 100 mM MES or Phosphate buffer (to maintain pH 5.0).

  • Indicator: Resazurin (0.01%) for cell viability readout.

  • Solvent: DMSO (max 2% final concentration) or Ethanol.

Step-by-Step Workflow
  • Stock Preparation: Dissolve analogs in DMSO to 100x the final desired concentration.

    • Note: Benzoic acids have poor water solubility; do not attempt to dissolve directly in media.

  • Media Buffering (CRITICAL): Prepare MHB and adjust pH to 5.0 using HCl. Filter sterilize.

    • Why? This ensures a significant fraction of the analog exists as HA (undissociated) to permit membrane entry.

  • Inoculum Prep: Adjust bacterial culture (E. coli K12 or ATCC 25922) to

    
     CFU/mL in the pH-adjusted MHB.
    
  • Microdilution:

    • Dispense 100 µL of inoculum into 96-well plates.

    • Add 1 µL of compound stock (serial 2-fold dilutions).

  • Incubation: 18–24 hours at 37°C.

  • Readout: Add 20 µL Resazurin. Incubate 2 hours.

    • Blue = No Growth (Inhibition).

    • Pink/Colorless = Growth (Metabolic reduction of dye).

Experimental Logic Diagram

ProtocolWorkflow Stock 1. Stock Prep (DMSO Solubilization) Plate 3. Microdilution Setup (96-well Plate) Stock->Plate Add Compound Media 2. Media pH Adjustment (MHB + Buffer -> pH 5.0) Media->Plate Add Inoculum Incubate 4. Incubation (24h @ 37°C) Plate->Incubate Readout 5. Resazurin Assay (Blue=MIC / Pink=Growth) Incubate->Readout

Figure 2: Modified broth microdilution workflow emphasizing the critical media buffering step.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. CLSI Standard M07. [Link]

  • Hazan, R., Levine, A., & Abeliovich, H. (2004).[2] Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 70(8), 4449–4457.[2] [Link]

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and LogP values).
  • Liewen, M. B., & Marth, E. H. (1985). Growth and inhibition of microorganisms in the presence of sorbic acid: A review. Journal of Food Protection, 48(4), 364-375. (Foundational text on weak acid theory). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Salicylic Acid. [Link]

Sources

Comprehensive Characterization Guide: UV-Vis Absorption of 4-[(4-Isopropylphenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-[(4-Isopropylphenoxy)methyl]benzoic acid (CAS 149288-64-2). This guide is structured to assist researchers in the characterization, validation, and application of this compound, particularly in drug discovery (e.g., PPAR agonists) and materials science (liquid crystal intermediates).

Executive Summary & Structural Basis

This compound is a bifunctional aromatic building block characterized by two distinct chromophores separated by a non-conjugated methylene ether spacer. Unlike fully conjugated systems (e.g., stilbenes), its UV-Vis spectrum is a superposition of its constituent moieties.

  • Primary Chromophore: Benzoic acid moiety (π → π* transitions).

  • Secondary Chromophore: 4-Isopropylphenoxy moiety (Auxochrome-enhanced benzenoid bands).

  • Structural Key: The methylene (-CH₂-) bridge interrupts π-conjugation between the two aromatic rings, resulting in distinct, additive absorption bands rather than a single bathochromically shifted broad band.

Target Molecule Profile
PropertyDetail
Chemical Name This compound
CAS Number 149288-64-2
Molecular Formula C₁₇H₁₈O₃
Key Functional Groups Carboxylic Acid, Benzyl Ether, Isopropyl
Primary Application Intermediate for PPAR agonists (e.g., related to GW501516 analogs); Liquid Crystal Mesogens

Spectral Characteristics & Comparative Analysis

Since direct experimental spectra for this specific intermediate are often proprietary, the absorption maxima (


) are derived from the additive properties of its isolated chromophores (Additivity Rule of Non-Conjugated Chromophores).
Predicted vs. Experimental Absorption Maxima

The spectrum exhibits two principal regions of absorption. The values below compare the target molecule with its constituent chromophores and a structural analog.

CompoundPrimary

(nm)
Secondary

(nm)

(L/mol·cm)
Structural Context
Target: this compound 228 – 232 272 – 276 ~12,000 / ~2,500Summation of benzoic acid & phenoxy ether.
Alternative 1: 4-(Phenoxymethyl)benzoic acid 228270High / MediumLacks isopropyl group; slight blue shift (hypsochromic).
Alternative 2: 4-Isopropylphenol (Ether form) 2232788,000 / 1,800Represents the phenoxy donor fragment.
Alternative 3: 4-Methylbenzoic Acid 23628010,000 / 900Represents the acceptor fragment.
Reference: Fenofibrate 280--20,000+Fully conjugated ketone system (Comparison).
Mechanism of Absorption
  • The Benzoic Acid Band (~230 nm & ~270-280 nm): The carboxylic acid group withdraws electrons, creating a strong

    
     transition.
    
  • The Phenoxy Band (~270-280 nm): The oxygen atom of the ether linkage acts as an auxochrome, donating electron density into the phenyl ring via resonance (

    
    ), intensifying the B-band (benzenoid band) and shifting it to longer wavelengths (Red Shift).
    
  • The Isopropyl Effect: The alkyl group at the para position of the phenoxy ring adds a weak hyperconjugative effect, causing a further slight red shift (2-5 nm) compared to a simple phenoxy group.

Experimental Protocol: Determination of

To ensure scientific integrity, use the following self-validating protocol. This method minimizes solvent cutoff interference and aggregation effects.

Reagents & Equipment[1]
  • Solvent: Methanol (HPLC Grade, Cutoff <205 nm) or Acetonitrile (Cutoff <190 nm). Avoid Acetone or Benzene.

  • Standard: Benzoic Acid (Traceable Reference Material).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of this compound.

    • Dissolve in 100 mL Methanol to create a 100 µg/mL (approx. 0.37 mM) stock solution.

    • Note: Sonicate for 5 minutes to ensure complete dissolution of the crystalline solid.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations: 10 µg/mL, 20 µg/mL, and 50 µg/mL.

    • This step validates Beer-Lambert Law compliance (

      
      ).
      
  • Blanking & Scanning:

    • Fill both cuvettes with pure Methanol to perform a baseline correction.

    • Scan the sample from 400 nm down to 200 nm .

    • Critical: If Absorbance > 1.0, dilute further to avoid detector saturation.

  • Data Analysis:

    • Identify local maxima (peaks).

    • Calculate Molar Extinction Coefficient (

      
      ) using: 
      
      
      
      • 
         = Absorbance
        
      • 
         = Concentration (M)
        
      • 
         = Path length (1 cm)
        
Validation Criteria
  • Solvent Check: The solvent blank must have < 0.05 Absorbance at 230 nm.

  • Peak Ratios: The ratio of

    
     should remain constant across dilutions.
    

Structural & Workflow Visualization

The following diagram illustrates the structural chromophore analysis and the characterization workflow.

UV_Characterization cluster_Chromophores Chromophore Analysis Compound 4-[(4-Isopropylphenoxy)methyl] benzoic acid Benzoic Benzoic Acid Moiety (Acceptor) λ ~230 nm Compound->Benzoic Linker Methylene Bridge (-CH2-O-) Insulator Compound->Linker Phenoxy 4-Isopropylphenoxy (Donor) λ ~275 nm Compound->Phenoxy Spectrum Resulting Spectrum Superposition of Bands λ_max: ~230 nm, ~275 nm Benzoic->Spectrum π-π* Linker->Spectrum No Conjugation Phenoxy->Spectrum n-π*

Caption: Structural decomposition of the target molecule showing how the non-conjugated linker results in additive spectral bands.

Troubleshooting & Interfering Factors

When comparing performance or purity, be aware of these common artifacts:

  • pH Sensitivity: The carboxylic acid group (

    
    ) will ionize in basic buffers.
    
    • Acidic pH: Exists as -COOH. Normal spectrum.

    • Basic pH: Exists as -COO⁻. The 230 nm band may shift slightly blue (hypsochromic) and lose intensity due to loss of conjugation with the carbonyl oxygen.

  • Impurity Flags:

    • A sharp peak at ~260-265 nm often indicates contamination with Toluene or solvent residues.

    • A peak >300 nm suggests oxidation of the phenol moiety or contamination with conjugated impurities (e.g., stilbene derivatives).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Chemistry WebBook. (2023). UV-Vis Spectrum of 4-Methylbenzoic acid. National Institute of Standards and Technology. Link

  • PubChem. (2023). Compound Summary: 4-(Phenoxymethyl)benzoic acid. National Center for Biotechnology Information. Link

  • Perkampus, H. H. (1992). UV-VIS Atlas of Organic Compounds. VCH Publishers. (Source for substituent effects on benzene rings).

Safety Operating Guide

Personal protective equipment for handling 4-[(4-Isopropylphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Personal Protective Equipment (PPE) & Handling Guide for 4-[(4-Isopropylphenoxy)methyl]benzoic Acid

Executive Safety Summary

  • Chemical Name: this compound[]

  • CAS Number: 149288-64-2[]

  • Chemical Class: Substituted Benzoic Acid / Ether Derivative

  • Physical State: Solid (Crystalline Powder)

  • Primary Hazards (GHS Class - Derived): Skin Irritation (Cat 2), Serious Eye Irritation (Cat 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation, Cat 3).

  • Operational Risk: Inhalation of fine particulates during weighing and potential ocular damage from acidic dust.

Senior Scientist Note: As a specific Safety Data Sheet (SDS) for this research chemical (CAS 149288-64-2) may be limited in public databases, the protocols below are constructed using a "Read-Across" toxicological approach based on structural analogs (e.g., 4-isopropylbenzoic acid and general substituted benzoic acids). Treat this compound as a bioactive organic acid and apply conservative safety margins.

Hazard Assessment & PPE Selection Matrix

Effective protection requires matching the equipment to the specific task's energy and exposure potential.

PPE Selection Logic Table
Equipment CategoryStandard Protocol (Analytical/Small Scale < 1g)High-Exposure Protocol (Synthesis/Bulk > 1g or Solution Prep)Technical Rationale
Respiratory N95 / FFP2 Mask (Fit-tested)P100 / P3 Half-Face Respirator Prevents inhalation of acidic particulates which can cause mucous membrane inflammation.
Hand Protection Nitrile Gloves (Min. 0.11 mm / 4 mil)Double Nitrile or Nitrile + Laminate (if in solvent)Nitrile provides excellent resistance to solid organic acids. Double glove when dissolving in DMSO/DMF to prevent permeation.
Eye Protection Safety Glasses with Side ShieldsChemical Goggles (Unvented)Dust particles are acidic; contact with moisture in the eye will lower pH, causing immediate stinging and potential corneal etching.
Body Protection Lab Coat (Cotton/Poly blend), Closed-toe shoesLab Coat + Tyvek Sleeves or Chemical ApronProtects personal clothing from dust accumulation. Sleeves bridge the gap between glove and coat cuff.

Operational Protocols: Step-by-Step

A. Pre-Handling Setup
  • Engineering Controls: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Organic powders are prone to static charge. Use an anti-static gun or ionizer bar near the balance to prevent "flying powder" which increases inhalation risk.

  • Decontamination Prep: Place a "wet wipe" or damp paper towel near the balance. If a minor amount of powder falls, it adheres to the damp surface rather than becoming airborne.

B. Weighing & Transfer Workflow
  • Goal: Transfer solid without generating aerosolized dust.

  • Technique:

    • Tare the receiving vessel (vial/flask) before opening the chemical container.

    • Open the source container gently. Do not shake the bottle immediately before opening.

    • Use a disposable anti-static spatula .

    • Transfer slowly. If the powder is fluffy/low-density, allow it to settle in the receiving vessel before adding more.

    • Critical Step: Wipe the threads of the source bottle with a dry Kimwipe before recapping to prevent grinding (which can degrade the cap and create more dust).

C. Solubilization (Common Solvents: DMSO, Ethanol)
  • Risk: Once dissolved, the chemical can penetrate skin faster (especially in DMSO).

  • Protocol:

    • Add solvent down the side of the vessel to minimize splashing.

    • Vortex or sonicate with the cap tightly sealed .

    • Inspect the solution for clarity. If heating is required to dissolve, use a heating block (dry heat), not a water bath, to prevent cross-contamination if a vial breaks.

Emergency Response & Spill Management

Spill Response Logic (Dry vs. Wet)

SpillResponse Start Spill Detected Type Identify State Start->Type Dry Dry Powder Spill Type->Dry Wet Liquid/Solution Spill Type->Wet ActionDry1 Isolate Area (Stop Airflow if possible) Dry->ActionDry1 ActionWet1 Absorb with Inert Material (Vermiculite/Pads) Wet->ActionWet1 ActionDry2 Cover with Damp Paper Towels (Prevents Dust) ActionDry1->ActionDry2 ActionDry3 Scoop/Wipe into Waste Bag ActionDry2->ActionDry3 ActionWet2 Neutralize Surface (Mild Bicarbonate Wash) ActionWet1->ActionWet2 ActionWet3 Double Bag for Disposal ActionWet2->ActionWet3

Figure 1: Decision logic for containing spills of this compound. Note the critical step of dampening dry powder to prevent aerosolization.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[2][3][4][5] Hold eyelids open. The acidic nature requires thorough irrigation to normalize pH.

  • Skin Contact: Wash with soap and water.[3][4][6][7] Do not use alcohol (it may increase absorption).

  • Inhalation: Move to fresh air. If coughing persists, seek medical evaluation for potential respiratory tract sensitization.

Waste Disposal & Decontamination

Proper disposal ensures environmental compliance and lab safety.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical SolidCollect in a dedicated solid waste container labeled "Solid Organics". Do not mix with oxidizers.
Liquid Waste Non-Halogenated OrganicIf dissolved in DMSO/Ethanol/Methanol, dispose of in the "Non-Halogenated" solvent waste stream.
Contaminated Sharps Hazardous SharpsNeedles/syringes used for transfer must go directly into a sharps bin, never recapped.
Empty Containers Triple RinseTriple rinse the empty bottle with a suitable solvent (e.g., acetone) into the liquid waste, then deface the label and discard as glass waste.

References

  • PubChem. (n.d.). 4-[Isopropyl(methyl)amino]benzoic acid (Structure/Analog Reference). National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Hairui Chemical. (n.d.). Product Information: this compound (CAS 149288-64-2).[] Retrieved February 21, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.